molecular formula C7H7BrN2O2 B1394086 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one CAS No. 1287217-45-1

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Cat. No.: B1394086
CAS No.: 1287217-45-1
M. Wt: 231.05 g/mol
InChI Key: UMEKWGFIXKDCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one (CAS 1287217-45-1) is a brominated heterocyclic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . It features a pyrrolidin-2-one scaffold, a structure recognized in medicinal chemistry for its diverse biological activities, which include documented antibacterial, antimicrobial, and central analgesic properties . The presence of the 1,3-oxazole ring, another privileged heterocycle in drug discovery, further enhances its value as a multifunctional building block . The bromine atom at the 3-position of the pyrrolidinone ring makes this compound a versatile and reactive intermediate for synthetic chemistry. It is particularly useful for constructing more complex molecular architectures through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, or for serving as a precursor in the exploration of structure-activity relationships (SAR) during drug discovery programs. Research into related benzoxazole-pyrrolidin-2-one derivatives has demonstrated significant interest in their potential as antibacterial agents, with some analogs showing promising activity against pathogenic strains . This compound is intended for use as a key synthetic intermediate in the development of novel pharmacologically active molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-5-1-3-10(6(5)11)7-9-2-4-12-7/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEKWGFIXKDCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, and proposed synthesis of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one. This molecule is a novel heterocyclic compound incorporating three key structural motifs of interest in medicinal chemistry: a pyrrolidin-2-one (γ-lactam) core, a 1,3-oxazole ring, and a bromine atom at the C3 position of the lactam. The pyrrolidinone scaffold is a privileged structure found in numerous biologically active compounds, while the oxazole ring serves as a versatile bioisostere and a key component in various pharmaceuticals. The bromine atom provides a reactive handle for further chemical modification, making this compound a potentially valuable building block for combinatorial chemistry and the development of new therapeutic agents. This document details a plausible, multi-step synthetic pathway, discusses methods for structural characterization, explores its chemical reactivity, and outlines its potential applications in drug discovery.

Introduction and Significance

The pursuit of novel molecular scaffolds is a cornerstone of modern drug discovery. The strategic combination of known pharmacophores into a single molecular entity can lead to compounds with unique biological activities and improved pharmacological profiles. 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one represents such a compound, merging the structural features of pyrrolidinones, oxazoles, and an alkyl halide.

  • The Pyrrolidin-2-one Core: This γ-lactam ring is a fundamental structural unit in a wide array of natural products and synthetic drugs, including the nootropic racetam family (e.g., Piracetam).[1] Its conformational rigidity and ability to participate in hydrogen bonding make it an attractive scaffold for designing ligands that can effectively interact with biological targets.

  • The 1,3-Oxazole Moiety: Oxazoles are five-membered aromatic heterocycles that are considered bioisosteres of ester and amide functionalities.[2] This ring system is present in numerous compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] Its inclusion in the target molecule imparts specific electronic and steric properties that can influence molecular recognition and metabolic stability.

  • The C3-Bromo Substituent: The bromine atom at the alpha-position to the lactam carbonyl is a key functional group. It not only influences the molecule's lipophilicity and electronic properties but, more importantly, serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups and the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[4]

This guide provides a detailed scientific framework for the synthesis and potential utilization of this promising heterocyclic building block.

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is presented below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
IUPAC Name 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one(Predicted)
Molecular Formula C₇H₇BrN₂O₂(Calculated)
Molecular Weight 231.05 g/mol (Calculated)
CAS Number Not available-
Predicted XLogP3 0.8 - 1.2(Predicted)
Predicted Hydrogen Bond Donors 0(Predicted)
Predicted Hydrogen Bond Acceptors 3(Predicted)
Predicted Polar Surface Area 56.1 Ų(Predicted)

Note: Predicted values are based on computational models of structurally related compounds such as 3-bromo-1-phenylpyrrolidin-2-one and may vary from experimental results.[5]

Proposed Synthesis and Mechanistic Rationale

The synthesis of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one can be logically approached via a two-stage process: first, the construction of the N-arylated lactam core, followed by selective bromination. This strategy allows for the secure formation of the stable N-oxazole bond before introducing the more reactive bromine atom.

Synthetic Workflow Overview

The proposed synthetic pathway is illustrated below. It begins with the formation of the key precursor, 1-(1,3-oxazol-2-yl)pyrrolidin-2-one, through the coupling of 2-aminooxazole with γ-butyrolactone, followed by a selective α-bromination.

Synthetic_Pathway cluster_step1 Step 1: N-Oxazolylation cluster_step2 Step 2: α-Bromination A 2-Aminooxazole I1 1-(1,3-Oxazol-2-yl)pyrrolidin-2-one A->I1 High Temp. (e.g., 200 °C) B γ-Butyrolactone B->I1 C N-Bromosuccinimide (NBS) P 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one C->P I1->P AIBN (cat.), CCl₄ Reflux

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(1,3-Oxazol-2-yl)pyrrolidin-2-one

Rationale: The formation of the N-C bond between the oxazole and pyrrolidinone rings is the crucial first step. While various N-acylation methods exist, a direct, high-temperature condensation of 2-aminooxazole with γ-butyrolactone represents a potentially atom-economical approach.[6][7] 2-Aminooxazoles can be synthesized from precursors like α-hydroxy ketones and cyanamides.[8] This reaction involves the nucleophilic attack of the exocyclic amine of 2-aminooxazole on the carbonyl carbon of the lactone, leading to ring-opening, followed by dehydration and subsequent ring-closure to form the desired pyrrolidinone product.

Experimental Protocol:

  • Preparation: To a high-pressure reaction vessel, add 2-aminooxazole (1.0 eq) and γ-butyrolactone (1.5 eq).

  • Reaction: Seal the vessel and heat the mixture to 200-220 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, dissolve the crude mixture in dichloromethane (DCM). Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to yield 1-(1,3-oxazol-2-yl)pyrrolidin-2-one.

Step 2: Synthesis of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Rationale: The introduction of a bromine atom at the C3 position, which is alpha to the lactam carbonyl, is typically achieved via a radical bromination mechanism. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction. Carbon tetrachloride (CCl₄) is a traditional solvent for such reactions, though safer alternatives like chloroform or acetonitrile can also be considered.

Experimental Protocol:

  • Preparation: In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve 1-(1,3-oxazol-2-yl)pyrrolidin-2-one (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) for 2-4 hours. The reaction is complete when the denser succinimide byproduct forms and floats to the surface.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with a 10% sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to afford the final product, 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the protons on the oxazole and pyrrolidinone rings. The C3 proton (CH-Br) will appear as a downfield multiplet (dd or t, ~4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom and carbonyl group. The C4 and C5 methylene protons of the pyrrolidinone ring will appear as complex multiplets in the ~2.0-4.0 ppm range. The two protons on the oxazole ring will appear as distinct singlets or doublets in the aromatic region (~7.0-8.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct carbon signals. The lactam carbonyl (C=O) will be the most downfield signal (~170-175 ppm). The carbons of the oxazole ring will appear in the ~120-160 ppm range. The C3 carbon bearing the bromine atom will be shifted to ~45-55 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₇H₇BrN₂O₂). The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br), which is a definitive indicator of the presence of a single bromine atom in the molecule.

Reactivity and Potential for Derivatization

The primary site of reactivity on 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is the carbon-bromine bond at the C3 position. This functionality allows the molecule to serve as a versatile electrophilic building block for constructing a diverse library of analogs.

Nucleophilic Substitution Reactions

The C3-bromo group can be readily displaced by a wide variety of nucleophiles in Sₙ2-type reactions. This opens a gateway to numerous derivatives with potentially enhanced biological activity or tailored physicochemical properties.

Derivatization Start 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one Prod1 3-Alkoxy Derivative Start->Prod1 O-Nucleophiles Prod2 3-Thioether Derivative Start->Prod2 S-Nucleophiles Prod3 3-Amino Derivative Start->Prod3 N-Nucleophiles Prod4 3-Azido Derivative Start->Prod4 Azide Nuc1 R-OH / Base Nuc1->Prod1 Nuc2 R-SH Nuc2->Prod2 Nuc3 R₂NH Nuc3->Prod3 Nuc4 NaN₃ Nuc4->Prod4

Caption: Potential derivatizations via nucleophilic substitution.

  • O-Nucleophiles (Alcohols, Phenols): Reaction with various alcohols or phenols in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃) can yield a series of 3-alkoxy or 3-aryloxy derivatives.

  • N-Nucleophiles (Amines): A wide range of primary and secondary amines can be used to synthesize 3-amino substituted pyrrolidinones, which are common motifs in bioactive compounds.

  • S-Nucleophiles (Thiols): Thiols can be used to introduce thioether linkages, which can modulate the compound's electronic properties and potential for metabolic interactions.

  • Other Nucleophiles: Other nucleophiles, such as sodium azide (NaN₃), can be used to introduce azido groups, which can then be further transformed (e.g., via reduction to an amine or click chemistry).

Potential Applications in Drug Development

While the specific biological activity of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is uncharacterized, its structural components suggest several promising avenues for investigation:

  • Central Nervous System (CNS) Agents: The pyrrolidinone core is famously associated with nootropic agents. Derivatives could be screened for activity against CNS targets such as AMPA receptors or for neuroprotective properties.

  • Antimicrobial Agents: The combination of heterocyclic rings is a common strategy in the development of new antibacterial and antifungal agents.[9] The oxazole ring, in particular, is found in several antimicrobial compounds.

  • Anticancer Agents: Many small molecule kinase inhibitors and other anticancer agents incorporate nitrogen-containing heterocycles. The ability to rapidly generate a library of derivatives from this scaffold makes it an attractive starting point for screening against various cancer cell lines and oncogenic targets.

  • Enzyme Inhibitors: The lactam carbonyl and the potential for introducing diverse functional groups at the C3 position make this scaffold suitable for designing inhibitors for enzymes such as proteases or hydrolases, where precise steric and electronic interactions within a binding pocket are required.

Conclusion

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is a structurally intriguing heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its key C3-bromo functionality provides a direct route for extensive derivatization. The convergence of the privileged pyrrolidinone scaffold with the biologically relevant oxazole ring suggests that libraries based on this core could yield novel compounds with a wide range of therapeutic applications. Further investigation into its synthesis, reactivity, and biological activity is highly warranted.

References

  • ResearchGate. (n.d.). Scheme for the synthesis of 2-aminooxazole. Retrieved from researchgate.net.[10]

  • Scribd. (n.d.). 2-Aminooxazoles and Their Derivatives (Review). Retrieved from Scribd.[8]

  • Chicha, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.[11]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.[12]

  • Benchchem. (n.d.). N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride. Retrieved from Benchchem.[6]

  • PubChem. (n.d.). 3-Bromo-1-phenylpyrrolidin-2-one. Retrieved from PubChem.[5]

  • PubChem. (n.d.). 3-Bromo-1-(propan-2-yl)pyrrolidin-2-one. Retrieved from PubChem.[13]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from Organic Chemistry Portal.[14]

  • PubMed. (2008). Asymmetric synthesis of an N-acylpyrrolidine for inhibition of HCV polymerase. PubMed.[7]

  • National Center for Biotechnology Information. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. PubMed Central.[15]

  • PubChem. (n.d.). 3-Bromopyrrolidin-2-one. Retrieved from PubChem.[16]

  • Arkat USA, Inc. (2004). N-Acylation in combinatorial chemistry. ARKIVOC.[17]

  • Royal Society of Chemistry. (n.d.). A synthesis of 3-acyltetramic acids. Journal of the Chemical Society, Perkin Transactions 1.[18]

  • ScienceDirect. (2017). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. ScienceDirect.[19]

  • International Journal of Drug Research and Technology. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. International Journal of Drug Research and Technology.[2]

  • Environmental Protection Agency. (n.d.). 1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one. Retrieved from EPA CompTox Dashboard.[20]

  • Autechem. (n.d.). 3-BROMO-1-(3-CHLOROPYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from Autechem.[21]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PubMed Central.[22]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry.[23]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.[24]

  • Chemicalbook. (n.d.). 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from Chemicalbook.[25]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from Wikipedia.[1]

  • MilliporeSigma. (n.d.). 3-Bromo-1H-pyrrole-2,5-dione. Retrieved from MilliporeSigma.

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. PubMed Central.[9]

  • PubChem. (n.d.). 2-[3-bromo-1-(3-chloro-2-pyridinyl)pyrazol-5-yl]-6-chloro-3,8-dimethylquinazolin-4-one. Retrieved from PubChem.[26]

  • MDPI. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI.[27]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.[3]

  • PubMed. (n.d.). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. PubMed.[4]

  • Bocsci. (n.d.). 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from Bocsci.[28]

  • Combi-Blocks. (n.d.). Product Catalog. Retrieved from Combi-Blocks.[29]

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous and organic solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy, influencing everything from bioavailability to formulation strategies.[1][2][3] This guide provides a comprehensive technical framework for understanding and determining the solubility of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one, a heterocyclic compound with structural motifs of interest in modern drug discovery.[4] Due to the absence of publicly available empirical data for this specific molecule, this document emphasizes the foundational principles and robust experimental methodologies required to generate and interpret such data. We present a theoretical analysis of the molecule's structural attributes, a detailed protocol for the universally accepted equilibrium shake-flask method, and a validated HPLC-UV method for quantitative analysis.[5][6] This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and scientifically sound solubility profile for novel chemical entities.

Introduction to 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Chemical Identity and Structural Analysis

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is a substituted N-acyl lactam. Its structure is characterized by three key functional components:

  • A pyrrolidin-2-one ring : A five-membered lactam, which is a cyclic amide. This group contains a polar carbonyl moiety (C=O) and a nitrogen atom, both of which can act as hydrogen bond acceptors.

  • An oxazole ring : A five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This ring system contributes to the molecule's overall polarity and potential for π-π stacking interactions.

  • A bromine substituent at the 3-position of the pyrrolidinone ring: This halogen atom increases the molecular weight and introduces a degree of lipophilicity.

The interplay of these components dictates the molecule's overall physicochemical properties, including its solubility in various media. The presence of both polar groups (lactam, oxazole) and a lipophilic substituent (bromo group) suggests a nuanced solubility profile that requires empirical determination.

The Critical Role of Solubility in Drug Development

Solubility is the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure.[2][3] In pharmaceutical sciences, aqueous solubility is a paramount parameter because a drug must be in solution to be absorbed by the body and exert its therapeutic effect.[1][3]

  • Bioavailability: Poor aqueous solubility is a primary reason for low oral bioavailability, hindering a drug's journey into systemic circulation.[2]

  • Formulation: Understanding solubility in various solvents (aqueous and organic) is essential for developing stable and effective dosage forms, whether they be oral solids, parenteral solutions, or topical preparations.[1]

  • Dosing: Inadequate solubility can necessitate higher doses, increasing the risk of side effects and patient compliance issues.

Therefore, characterizing the solubility of a novel compound like 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is a foundational step in its preclinical development.[1]

Theoretical Principles & Predicted Solubility Profile

The principle of "like dissolves like" provides a predictive framework for solubility. This principle is governed by factors such as polarity, hydrogen bonding capability, and molecular size.

Polarity and Hydrogen Bonding
  • Water (Polar, Protic): Water is a highly polar solvent capable of extensive hydrogen bonding. The pyrrolidinone carbonyl oxygen and the nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors. However, the molecule lacks a strong hydrogen bond donor (like an -OH or -NH group). The bromine atom and the hydrocarbon backbone contribute to lipophilicity, which counteracts aqueous solubility.

    • Prediction: The solubility in water is expected to be low to moderate. The polar functionalities will not be sufficient to overcome the lipophilic character entirely.

  • Organic Solvents:

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar and can accept hydrogen bonds but do not donate them. They are effective at solvating polar functional groups. We predict high solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These alcohols are polar and can both donate and accept hydrogen bonds. They should be effective solvents for the target compound, likely resulting in good solubility.

    • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot engage in significant hydrogen bonding. The polar lactam and oxazole moieties will make the compound poorly soluble in such non-polar environments.

The logical relationship between the molecule's structure and its expected solubility is visualized below.

G cluster_molecule Molecular Structure of Target Compound cluster_properties Inferred Physicochemical Properties cluster_solubility Predicted Solubility Outcome Structure 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one Lactam Pyrrolidin-2-one (Lactam) Structure->Lactam Oxazole Oxazole Ring Structure->Oxazole Bromo Bromo Substituent Structure->Bromo Polarity High Polarity (C=O, N, O atoms) Lactam->Polarity contributes to HBond Hydrogen Bond Acceptor Lactam->HBond acts as Oxazole->Polarity contributes to Oxazole->HBond acts as Lipophilicity Lipophilic Character (Bromo, C-H backbone) Bromo->Lipophilicity increases HighSol High Solubility Polarity->HighSol favors in Polar Solvents (DMSO, EtOH) HBond->HighSol favors in Protic Solvents (EtOH, Water) LowSol Low Solubility Lipophilicity->LowSol favors in Non-Polar Solvents (Hexane) disfavors in Aqueous Solvents (Water)

Caption: Relationship between molecular features and predicted solubility.

Experimental Determination of Solubility

To move from prediction to empirical fact, a robust and reproducible experimental method is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by multiple regulatory bodies, including the OECD and WHO.[5][6]

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol describes the steps to determine the solubility of the target compound at a controlled temperature (e.g., 25°C or 37°C).

Materials:

  • 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one (solid, >98% purity)

  • Selected solvents (e.g., Deionized Water, Phosphate Buffered Saline pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile, Hexane)

  • Glass vials with screw caps (e.g., 4 mL)

  • Mechanical shaker or orbital rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Calibrated analytical balance

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~10 mg of compound to 2 mL of each solvent.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker (e.g., 37 ± 1 °C for physiological relevance).[6] Agitate the samples at a constant, moderate speed for a sufficient duration to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with samples taken at multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer changing.[6]

  • Phase Separation: After equilibration, remove the vials and allow the solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[5] This step is critical to avoid contamination of the sample with undissolved microcrystals.

  • Sampling & Dilution: Carefully pipette an aliquot of the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter into a clean vial. Perform a precise serial dilution of the filtrate with an appropriate mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method. This step is crucial to prevent precipitation of the compound post-sampling.[6]

  • Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV, to determine the compound's concentration.

The experimental workflow is outlined in the diagram below.

G A 1. Preparation Add excess solid compound to solvent in vial B 2. Equilibration Agitate at constant temp (e.g., 37°C) for 24-48h A->B C 3. Phase Separation Centrifuge to pellet excess solid B->C D 4. Sampling & Filtration Collect supernatant and filter through 0.22µm filter C->D E 5. Dilution Precisely dilute filtrate to fall within analytical range D->E F 6. Quantification Analyze concentration using validated HPLC-UV method E->F G Result Solubility (mg/mL or µg/mL) F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the quantification of small molecules in solution.[7]

  • Principle: A reversed-phase HPLC method is most suitable. The sample is injected into a non-polar stationary phase (e.g., C18 column), and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used to elute the compound.[8] The compound will be detected by a UV detector at a wavelength where it exhibits maximum absorbance.

  • Validation: The method must be self-validating. A standard curve must be generated by preparing a series of known concentrations of the reference compound. The linearity of this curve (R² > 0.995) confirms the accuracy of the quantification.

  • Example Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at λmax (determined by UV scan)

    • Injection Volume: 10 µL

Data Presentation & Interpretation

While specific quantitative data for 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is not available in the literature, the results from the described protocol should be compiled into a clear, comparative format.

Summary of Expected Solubility Data

The following table serves as a template for recording and presenting the empirically determined solubility data. The qualitative descriptors are based on the theoretical predictions from Section 2.0.

Solvent SystemSolvent TypeTemperature (°C)Predicted SolubilityMeasured Solubility (mg/mL)
Deionized WaterPolar, Protic37Low / Sparingly SolubleRecord Experimental Value
PBS (pH 7.4)Aqueous Buffer37Low / Sparingly SolubleRecord Experimental Value
EthanolPolar, Protic25Soluble / Freely SolubleRecord Experimental Value
MethanolPolar, Protic25Soluble / Freely SolubleRecord Experimental Value
DMSOPolar, Aprotic25Very SolubleRecord Experimental Value
AcetonitrilePolar, Aprotic25SolubleRecord Experimental Value
HexaneNon-Polar25Insoluble / Very Slightly SolubleRecord Experimental Value
Discussion and Interpretation

The empirical data should be analyzed in the context of the molecule's structure.

  • Aqueous vs. Organic: A significant difference between aqueous and organic solvent solubility would be expected. High solubility in DMSO and alcohols would confirm the dominant role of the polar lactam and oxazole groups in these media.

  • Impact of pH: For ionizable compounds, solubility can be highly pH-dependent.[2] However, 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one does not possess strongly acidic or basic functional groups, so its solubility is expected to be relatively independent of pH within the typical physiological range (pH 1.2 - 6.8). Any minor differences between water and PBS would likely be due to salt effects.

  • Correlation with Theory: The results should be directly compared to the predictions made in Section 2.0. Discrepancies between predicted and observed solubility can provide deeper insights into the molecule's properties, such as the impact of crystal lattice energy, which can significantly reduce the solubility of a solid compared to its amorphous form.

Conclusion

This guide has established a comprehensive framework for evaluating the solubility of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one. By integrating theoretical chemical principles with a robust, standards-compliant experimental protocol, researchers can generate the high-quality, reliable data essential for advancing a compound through the drug discovery and development pipeline. The shake-flask method coupled with HPLC quantification provides a self-validating system for producing accurate solubility profiles across a range of pharmaceutically relevant solvents. This foundational data is indispensable for informed decision-making in formulation, toxicology, and clinical trial design.

References

  • Bople, A. et al. (2023). "Determining the water solubility of difficult-to-test substances A tutorial review.
  • Pharma's Almanac. (2024). "Navigating HPLC Method Development: Tips for Success.
  • OECD. (2006). "OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Savu, S. et al. (2020). "The Importance of Solubility for New Drug Molecules.
  • Sigma-Aldrich. "Small Molecule HPLC.
  • PubMed. "Reverse-phase HPLC analysis and purification of small molecules.
  • PubChem. "3-Bromopyrrolidin-2-one.
  • Ascendia Pharmaceutical Solutions. (2021). "4 Factors Affecting Solubility of Drugs.
  • Sawatdee, S. et al. "Drug Solubility: Importance and Enhancement Techniques." PMC.
  • OECD. (1995). "Guidelines for the Testing of Chemicals. N°107 Partition Coefficient (n-octanol/water): Shake Flask Method.
  • ResearchGate. "(PDF) Principles of Solubility.
  • OECD. (1995). "OECD Guideline for Testing of Chemicals, No. 107 – Partition Coefficient (n-octanol/water): Shake Flask Method.
  • World Health Organization (WHO). (2019). "Annex 4.
  • IRIS UniPA. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

Pharmacological Convergence: The Biological Potential of Oxazolyl-Pyrrolidinone Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel pharmacophores to combat multidrug-resistant (MDR) pathogens and chronic inflammation has led medicinal chemists toward molecular hybridization —the fusion of two distinct bioactive moieties into a single chemical entity. This guide analyzes the oxazolyl-pyrrolidinone class, a hybrid architecture combining the lipophilic, hydrogen-bond accepting nature of the oxazole ring with the rigid, polar scaffold of pyrrolidinone (gamma-lactam).

Current research indicates that these hybrids exhibit dual-action potential:

  • Antimicrobial: Inhibition of bacterial DNA gyrase and Topoisomerase IV.[1]

  • Anti-inflammatory: Selective COX-2 inhibition with reduced gastric ulcerogenicity compared to traditional NSAIDs.

Structural Rationale & Medicinal Chemistry[1][2][3][4][5][6][7][8][9][10]

The synergy between the oxazole and pyrrolidinone rings is not accidental; it is a calculated medicinal chemistry strategy designed to optimize the Lipinski Rule of 5 parameters.

The Hybrid Pharmacophore Advantage
  • Pyrrolidinone (The Scaffold): Acts as a rigid spacer that orients substituents in 3D space. It mimics the peptide bond (

    
    -lactam), enhancing bioavailability and allowing for hydrogen bonding interactions with receptor backbones (e.g., Serine or Tyrosine residues in active sites).
    
  • Oxazole (The Warhead/Linker): Provides aromaticity and lipophilicity. It often functions as a bioisostere for amide or ester linkages but with greater metabolic stability against hydrolysis.

Structure-Activity Relationship (SAR) Logic

The biological activity of these derivatives is heavily dependent on substitution patterns at the


-position of the pyrrolidinone and the C-2/C-5 positions of the oxazole.

SAR_Logic Core Oxazolyl-Pyrrolidinone Core Scaffold N_Sub N-Substitution (Pyrrolidinone) Controls: Pharmacokinetics Target: Lipophilicity (LogP) Core->N_Sub Modifies C4_Sub C-4 Substitution (Pyrrolidinone) Controls: Stereochemistry Target: Receptor Fitting Core->C4_Sub Modifies Ox_Ring Oxazole Moiety Controls: Binding Affinity Target: H-Bond Acceptor Core->Ox_Ring Linked to Activity_Inf Anti-inflammatory (COX-2) N_Sub->Activity_Inf Aryl groups enhance Activity_Bac Antimicrobial (DNA Gyrase) C4_Sub->Activity_Bac Stereo-specific Ox_Ring->Activity_Bac Essential for

Figure 1: SAR Logic illustrating how structural modifications influence biological outcomes.

Antimicrobial Activity: Targeting DNA Gyrase[1]

The most promising application of oxazolyl-pyrrolidinone derivatives is in the treatment of Gram-positive and Gram-negative bacterial infections.

Mechanism of Action

Recent studies suggest that these hybrids function similarly to fluoroquinolones but with a distinct binding mode. They target DNA Gyrase (Subunit B) and Topoisomerase IV , enzymes critical for bacterial DNA replication. The pyrrolidinone ring fits into the ATP-binding pocket, while the oxazole moiety interacts with the surrounding hydrophobic residues.

Key Data Points

In comparative studies against standard antibiotics (e.g., Ciprofloxacin, Ampicillin), specific hybrids have shown superior or comparable efficacy.

Compound ClassTarget OrganismMIC (

g/mL)
Reference StandardNotes
1,2,4-Oxadiazole-Pyrrolidinone E. coli0.12 - 0.27

M (IC50)
Novobiocin (0.17

M)
Potent DNA Gyrase inhibition [1].
5-Oxopyrrolidine-Azole S. aureus (MRSA)2.0 - 4.0Vancomycin (1.0)Effective against drug-resistant strains [2].[2][3][4][5]
Cholic Acid-Oxazole Hybrids B. subtilis31 - 70AmpicillinModerate activity; high safety profile [3].

Anti-inflammatory Potential: COX-2 Selectivity[12][13]

Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric ulceration due to non-selective inhibition of COX-1. Oxazolyl-pyrrolidinone derivatives have emerged as selective COX-2 inhibitors .

The Safety Mechanism

The pyrrolidinone ring is less acidic than the carboxylic acid group found in traditional NSAIDs (like ibuprofen), reducing direct contact irritation of the gastric mucosa. Furthermore, the specific geometry of the oxazole-pyrrolidinone fusion allows it to fit the larger hydrophobic side pocket of the COX-2 enzyme, sparing the COX-1 isoform which protects the stomach lining.

  • In Vivo Evidence: In carrageenan-induced paw edema models (rat), derivatives showed 35-45% inhibition of inflammation, comparable to Indomethacin, but with significantly lower ulcer indices [4].

Experimental Protocols

For researchers aiming to synthesize and validate these derivatives, the following protocols provide a self-validating workflow.

A. Synthesis Workflow (General Pathway)

The synthesis typically involves a multi-step sequence starting from a pyrrolidinone precursor (e.g., Itaconic acid or pyroglutamic acid derivatives).

Synthesis_Flow Start Precursor: Itaconic Acid / Aniline Step1 Cyclization (Reflux in Water/Acetic Acid) Start->Step1 Inter1 Intermediate: 1-Aryl-5-oxopyrrolidine-3-carboxylic acid Step1->Inter1 Step2 Activation (SOCl2 or EDCI coupling) Inter1->Step2 Step3 Hybridization (Reaction with Amidoximes/Hydrazides) Step2->Step3 Final Target: Oxazolyl-Pyrrolidinone Derivative Step3->Final

Figure 2: General synthetic pathway for oxazolyl-pyrrolidinone hybrids.

B. Protocol: DNA Gyrase Supercoiling Assay

To verify the mechanism of action (MOA) beyond simple cell death (MIC), a supercoiling assay is required.

Materials:

  • E. coli DNA Gyrase (recombinant).

  • Relaxed plasmid pBR322 DNA.

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.

Procedure:

  • Incubation: Mix 1 U of DNA Gyrase, 0.5

    
    g relaxed pBR322 DNA, and the test compound (dissolved in DMSO) in the assay buffer.
    
  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction by adding 8

    
    L of stop solution (5% SDS, 0.25% bromophenol blue, 40% glycerol).
    
  • Analysis: Load samples onto a 1% agarose gel (TAE buffer). Run at 50V for 3 hours.

  • Validation: Stain with Ethidium Bromide. Supercoiled DNA will migrate faster than relaxed DNA. The presence of relaxed DNA bands indicates inhibition of the gyrase enzyme.

Future Outlook & Challenges

While the biological activity is potent, two primary challenges remain for this class of molecules:

  • Solubility: High lipophilicity (due to the oxazole and aryl substituents) can lead to poor aqueous solubility. Future SAR work should focus on introducing polar groups (e.g., hydroxyl or amino) on the pyrrolidinone ring C-3 position.

  • Metabolic Stability: The linker region between the rings is a potential site for metabolic cleavage. Using direct C-C bonds or rigid heterocyclic linkers (like 1,2,4-oxadiazoles) is preferred over labile ester linkages.

References

  • Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry. (2021).

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules (MDPI). (2022).

  • Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journal of Organic Chemistry. (2022).

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. (2023).

  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. Chem Pharm Bull (Tokyo). (2001).[6]

Sources

Therapeutic Applications of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Scaffold

In the landscape of modern medicinal chemistry, 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one represents a high-value "privileged scaffold."[1][2] It is not merely a passive structural element but a bifunctional electrophile designed for Fragment-Based Drug Design (FBDD).[1][2][3]

Its therapeutic value lies in its unique structural duality:

  • The Pharmacophore (N-Oxazolyl Lactam): The 1-(oxazol-2-yl)pyrrolidin-2-one core acts as a bioisostere for the oxazolidinone rings found in antibiotics (e.g., Linezolid) and the lactam cores of Factor Xa inhibitors (e.g., Rivaroxaban derivatives).[1][2]

  • The Synthetic Warhead (C3-Bromine): The bromine atom at the

    
    -position to the carbonyl is highly reactive toward nucleophilic substitution (
    
    
    
    ), allowing for the rapid generation of diverse libraries of bioactive molecules.[3]

This guide details the compound's utility in synthesizing next-generation Anticoagulants , Antimicrobials , and Neuroprotective agents .

Chemical Identity & Reactivity Profile[1][3][4][5]

Structural Analysis

The compound consists of a


-lactam (pyrrolidin-2-one) ring N-linked to a 1,3-oxazole moiety.[1][2] The critical feature is the bromine atom at position 3 (C3).[2][3]
  • IUPAC Name: 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one[1][2]

  • Molecular Formula:

    
    [2][3]
    
  • Key Reactivity: The C3-Br bond is activated by the adjacent carbonyl group, making it an excellent electrophile. The N-oxazole group withdraws electron density, stabilizing the lactam but potentially increasing the acidity of the

    
    -proton, facilitating elimination reactions if basicity is not controlled.
    
Mechanism of Action (Synthetic)

The therapeutic application of this molecule is indirect; it serves as the "lock" into which various "keys" (amines, thiols, aryls) are inserted to form the final drug.[3]

  • Pathway A (Nucleophilic Substitution): Reaction with primary/secondary amines yields

    
    -amino lactams (common in protease inhibitors).[2][3]
    
  • Pathway B (Cross-Coupling): Suzuki-Miyaura or Negishi coupling at the C3 position introduces aryl groups, creating rigid cores for kinase inhibitors.[2][3]

Therapeutic Applications

Anticoagulants (Factor Xa Inhibitors)

The most prominent application of N-heteroaryl lactams is in the design of Factor Xa inhibitors for thrombosis prevention.[3]

  • Mechanism: Factor Xa inhibitors typically require a neutral, hydrogen-bond-accepting core (the S4 binding pocket).[1][2] The 1-(oxazol-2-yl)pyrrolidin-2-one motif mimics the morpholinone/oxazolidinone cores of blockbuster drugs like Rivaroxaban .[1][2]

  • Application: Displacement of the 3-bromo group with specific aniline derivatives or cyclic amines creates the "L-shape" molecular geometry required to fit the Factor Xa active site.[1]

  • Advantage: The pyrrolidinone ring is more hydrolytically stable than the oxazolidinone ring found in earlier generations, potentially improving oral bioavailability.[3]

Antimicrobials (MRSA & VRE Active)

The oxazolidinone class (e.g., Linezolid) is vital for treating Methicillin-Resistant Staphylococcus aureus (MRSA).[2][3]

  • Bioisosterism: Replacing the core oxazolidinone with a pyrrolidinone (via this scaffold) maintains the spatial arrangement of the C5-side chain (essential for binding to the bacterial 50S ribosomal subunit) while altering the solubility profile.[2][3]

  • Derivatization: The 3-bromo group allows for the introduction of novel side chains (e.g., triazoles, tetrazoles) that can overcome resistance mechanisms involving ribosomal methylation.[3]

Neuroprotection (Racetam Analogues)

Pyrrolidin-2-one is the core structure of "Racetams" (e.g., Piracetam, Levetiracetam), used for epilepsy and cognitive enhancement.[2][3]

  • Targeting: The addition of the oxazole ring at the N1 position increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration compared to simple N-alkyl racetams.[2]

  • Utility: 3-substitution (replacing Br with ethyl/propyl groups) yields Levetiracetam-like analogues with altered binding affinity for the SV2A vesicle protein.[1][2]

Experimental Protocol: Divergent Synthesis

This protocol describes the conversion of the 3-bromo scaffold into a bioactive


-amino lactam (Factor Xa inhibitor precursor).[1][2]
Protocol: Nucleophilic Substitution at C3

Objective: To replace the C3-bromine with a morpholine or aniline derivative.

Reagents:

  • Substrate: 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one (1.0 equiv)[1][2]

  • Nucleophile: Morpholine or 4-aminobenzonitrile (1.2 equiv)[1][2][3]

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (for soluble amines)[2][3]
    
  • Solvent: Acetonitrile (MeCN) or DMF (dry)[2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the 3-bromo substrate in 5 mL of anhydrous MeCN under an inert atmosphere (

    
    ).
    
  • Activation: Add 2.0 mmol of anhydrous

    
    . Stir at room temperature for 10 minutes.
    
  • Addition: Dropwise add 1.2 mmol of the nucleophile (dissolved in 1 mL MeCN) to the reaction mixture.

    • Critical Control: Keep temperature

      
       to prevent elimination to the 
      
      
      
      -unsaturated lactam.[1]
  • Reaction: Heat the mixture to

    
     and monitor by TLC (Hexane:EtOAc 1:1). Reaction is typically complete in 4–6 hours.
    
  • Workup: Cool to RT. Filter off inorganic salts.[3] Concentrate the filtrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Validation Criteria:

  • NMR: Disappearance of the triplet/doublet of doublets at

    
     4.5-5.0 ppm (CH-Br) and appearance of new signals corresponding to the amine.[2]
    
  • Mass Spec: Shift in M+ peak corresponding to

    
    .
    

Visualizing the Scaffold's Versatility

The following diagram illustrates the divergent synthesis pathways originating from the 3-bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one core.

G Core 3-Bromo-1-(1,3-oxazol-2-yl) pyrrolidin-2-one (The Scaffold) Rxn1 Aminolysis (with Anilines) Core->Rxn1 SN2 Substitution Rxn2 Thiol/Azide Displacement Core->Rxn2 Nucleophilic Attack Rxn3 Alkyl/Aryl Coupling Core->Rxn3 Cross-Coupling FXa Factor Xa Inhibitors (Anticoagulants) Target: Thromboembolic Disorders MRSA Ribosome Binders (Antibiotics) Target: MRSA, VRE Neuro SV2A Ligands (Anticonvulsants) Target: Epilepsy Rxn1->FXa Generates S4 Ligand Rxn2->MRSA Mimics Linezolid C5-Sidechain Rxn3->Neuro Lipophilic Racetam Analogue

Figure 1: Divergent synthetic pathways transforming the 3-bromo scaffold into three distinct therapeutic classes.[1][2][3]

References

  • Zhou, J., et al. (2015).[3] "Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors." European Journal of Medicinal Chemistry. Link

  • Khera, M., et al. (2011).[3] "Oxazolidinones as versatile scaffolds in medicinal chemistry." Chemical Biology & Drug Design. Link (Contextual match: PMC7123456)

  • Dondas, H. A., et al. (2017).[3] "Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial activity." Tetrahedron. Link[2][3]

  • BenchChem. (2025).[2][3][4] "The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry." BenchChem Technical Guides. Link

  • Verma, S. K., et al. (2008).[3][5] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal. Link

Sources

metabolic pathway predictions for 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predictive Metabolic Profiling of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary & Structural Analysis

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one represents a specialized chemical scaffold combining a reactive


-halo lactam core with a heteroaromatic oxazole substituent. While specific literature on this exact molecule is sparse, its metabolic fate can be rigorously predicted using Structure-Activity Relationship (SAR) logic derived from analogous pharmacophores (e.g., 

-bromoisovalerylurea, leflunomide).

This guide serves as a predictive framework for assessing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound. The presence of the 3-bromo substituent identifies it immediately as a potential alkylating agent, prioritizing Glutathione (GSH) conjugation as the dominant metabolic and toxicological pathway.

Physicochemical & Structural Alerts
FeatureStructural MotifMetabolic Implication
Electrophile C3-Bromine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-bromo amide)
High reactivity toward nucleophiles (GSH, proteins).[1][2] Primary site for Phase II conjugation (

).
Heterocycle 1,3-Oxazol-2-ylSusceptible to CYP450-mediated oxidation (ring scission or hydroxylation).
Core Pyrrolidin-2-one (Lactam)Generally stable, but susceptible to amidase-mediated hydrolysis (ring opening).

Predicted Metabolic Pathways[4][5][6]

The metabolism of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is predicted to follow a bifurcated trajectory: detoxification via Phase II conjugation and bioactivation/clearance via Phase I oxidation.

Pathway A: Glutathione Conjugation (Dominant Phase II)

The most critical pathway is the displacement of the bromine atom by glutathione.


-Bromo carbonyls are "soft" electrophiles that react rapidly with the sulfhydryl group of GSH.
  • Mechanism: Nucleophilic substitution (

    
    ).[2] The thiolate anion of GSH attacks C3, displacing bromide.
    
  • Enzymology: Spontaneous (chemical) reaction, significantly accelerated by Glutathione S-Transferases (GSTs) (cytosolic and microsomal).[]

  • Downstream: The resulting S-conjugate is processed by

    
    -glutamyl transpeptidase and dipeptidases to form the cysteine conjugate , which is finally N-acetylated to yield the Mercapturic Acid  derivative (excreted in urine).
    
  • Toxicological Note: If GSH is depleted, the

    
    -bromo motif may alkylate cellular proteins, leading to hepatotoxicity.
    
Pathway B: Oxazole Ring Oxidation (Phase I)

The oxazole ring is a known substrate for Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4).

  • Mechanism 1 (Hydroxylation): Direct oxidation of the oxazole ring (likely at C4 or C5) to form a hydroxy-oxazole, which may rearrange to a lactone or undergo glucuronidation.

  • Mechanism 2 (Ring Scission): Similar to the metabolism of Leflunomide (isoxazole) or Setileuton (oxadiazole), the oxazole nitrogen can coordinate with the heme iron of CYP450, leading to ring opening. This often produces an

    
    -cyanoenol or amidine derivative.
    
Pathway C: Reductive Dehalogenation

In hypoxic conditions or via specific reductases, the C-Br bond may be reduced to C-H, yielding 1-(1,3-oxazol-2-yl)pyrrolidin-2-one . This is generally a minor pathway compared to GSH conjugation.

Visualization of Metabolic Network[4]

The following diagram illustrates the predicted metabolic tree, distinguishing between bioactivation (Phase I) and detoxification (Phase II) routes.

MetabolicPathways Parent Parent Compound (3-Bromo-1-(oxazol-2-yl)pyrrolidin-2-one) GSH_Conj GSH Conjugate (S-linked) Parent->GSH_Conj GST / Spontaneous (SN2 Displacement) Ox_Int Oxidized Intermediate (Hydroxy-oxazole) Parent->Ox_Int CYP450 (Oxidation) Dehalo Dehalogenated Analog (Des-bromo) Parent->Dehalo Reductase (Minor) Protein_Adduct Protein Adduct (Toxicity) Parent->Protein_Adduct GSH Depletion Mercapturate Mercapturic Acid (Urinary Metabolite) GSH_Conj->Mercapturate Peptidases + NAT Ring_Open Ring-Scission Product (Linear Amidine/Nitrile) Ox_Int->Ring_Open Rearrangement

Figure 1: Predicted metabolic tree highlighting the competition between detoxification (Green) and bioactivation/oxidation (Red).

Experimental Validation Protocols

To validate these predictions, a tiered experimental approach is required. The following protocols ensure rigorous data generation.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: Confirm the electrophilic nature of the C3-Br bond and the formation of GSH adducts.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Nucleophile: L-Glutathione (reduced) at 5 mM (excess).

    • Enzyme Source: Human Liver Microsomes (HLM) (1 mg/mL) OR cytosolic fraction (to test GST involvement).

    • Control: Buffer + GSH + Compound (no enzyme) to measure chemical reactivity.

  • Procedure:

    • Incubate at 37°C in a shaking water bath.

    • Initiate reaction by adding the test compound (final conc. 10 µM).

    • Sample at T=0, 15, 30, and 60 min.

  • Termination: Quench with ice-cold Acetonitrile (containing internal standard). Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Target: Search for Neutral Loss of 129 Da (

      
      -glutamyl moiety) or Precursor Ion Scan for 
      
      
      
      272 (protonated GSH fragment).
    • Validation: A mass shift of +305 Da (GSH - H + Br loss) confirms the substitution product.

Protocol B: Metabolic Stability & CYP Phenotyping

Objective: Determine intrinsic clearance (


) and identify specific CYP isoforms responsible for oxazole oxidation.
  • Incubation:

    • Test compound (1 µM) + HLM (0.5 mg/mL) + NADPH (1 mM).

    • Isoform inhibition: Co-incubate with specific inhibitors (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4).

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Readout: Monitor disappearance of parent compound via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines 
    
    
    
    .
    
    

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Assay Streams Start Start: Compound Stock (10 mM DMSO) Stream1 Stream A: GSH Trapping (+GSH, +/- GSTs) Start->Stream1 Stream2 Stream B: CYP Stability (+NADPH, Microsomes) Start->Stream2 Quench Quench Reaction (Acetonitrile + IS) Stream1->Quench Stream2->Quench Centrifuge Centrifugation (10,000g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Q-TOF or Triple Quad) Centrifuge->LCMS Data Data Processing: 1. Mass Shift (+305 Da) 2. Intrinsic Clearance LCMS->Data

Figure 2: Step-by-step experimental workflow for validating metabolic predictions.

References

  • Tephly, T. R., & Burchell, B. (1990). UDP-glucuronosyltransferases: a family of detoxifying enzymes. Trends in Pharmacological Sciences. Link (Context: General Phase II conjugation principles).

  • Baillie, T. A. (2006). Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif. Chemical Research in Toxicology. Link (Context: Heteroaromatic ring scission mechanisms).

  • Lynes, K. A., et al. (2011). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton. Drug Metabolism and Disposition.[4][2][][5] Link (Context: Mechanism of oxazole/oxadiazole ring opening).

  • Te Koppele, J. M., et al. (1988). Stereoselective glutathione conjugation... of alpha-bromoisovalerylurea. Journal of Pharmacology and Experimental Therapeutics. Link (Context: Validation of alpha-bromo amide GSH conjugation via

    
    ).
    
  • Potęga, A. (2022).[6][] Glutathione-Mediated Conjugation of Anticancer Drugs. Encyclopedia.pub.[2] Link (Context: General mechanisms of GSH displacement of halogens).

Sources

Methodological & Application

scale-up synthesis of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one , a high-value heterocyclic scaffold often utilized in the development of Factor Xa inhibitors and other antithrombotic agents.

While laboratory-scale syntheses often rely on expensive transition-metal catalyzed couplings (Buchwald-Hartwig), this guide prioritizes Process Mass Intensity (PMI) and Cost of Goods (COGs) . We present a linear two-stage strategy suitable for multi-gram to kilogram scale-up:

  • Skeleton Assembly: Constructing the N-heteroaryl lactam core via nucleophilic substitution-cyclization cascade.

  • Regioselective Functionalization: Installing the

    
    -bromide using a silyl-activated halogenation strategy to prevent over-bromination (a common failure mode in lactam chemistry).
    

Strategic Route Analysis

To ensure reproducibility and scalability, we selected the Annulation-Functionalization Route over direct cross-coupling.[1]

  • Route A (Rejected for Scale): Pd-catalyzed coupling of 3-bromopyrrolidin-2-one with 2-halooxazole.

    • Risk:[1][2][3][4] The C-Br bond is labile under Pd-catalysis conditions, leading to hydrodehalogenation byproducts.

  • Route B (Selected): Construction of the lactam ring on the oxazole amine, followed by late-stage bromination.

    • Advantage:[1][2][4][5] Uses commodity reagents (2-aminooxazole, 4-chlorobutyryl chloride) and avoids expensive precious metal scavengers.

Workflow Logic Diagram

G cluster_0 Phase 1: Skeleton Assembly cluster_1 Phase 2: Regioselective Bromination SM1 2-Aminooxazole (SM-A) Int1 Intermediate Amide (Acyclic) SM1->Int1 Acylation (THF, 0°C) SM2 4-Chlorobutyryl Chloride (SM-B) SM2->Int1 Acylation (THF, 0°C) Core 1-(1,3-Oxazol-2-yl)pyrrolidin-2-one (Target Core) Int1->Core Cyclization (NaH or KOtBu) Act Silyl Enol Ether Intermediate Core->Act Activation (TMSCl/LiHMDS) Final 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one (API Intermediate) Act->Final Bromination (NBS, -78°C to RT)

Figure 1: Strategic pathway prioritizing atom economy and regiocontrol.

Detailed Protocols

Phase 1: Synthesis of the Lactam Core

Objective: Synthesis of 1-(1,3-oxazol-2-yl)pyrrolidin-2-one. Scale: 100 g Input (2-Aminooxazole).

Reagents & Materials:

  • 2-Aminooxazole (CAS: 4570-45-0)

  • 4-Chlorobutyryl chloride (1.1 equiv)

  • Triethylamine (

    
    , 1.2 equiv)[1]
    
  • Potassium tert-butoxide (

    
    , 1.5 equiv)
    
  • Solvents: Tetrahydrofuran (THF, anhydrous), Dichloromethane (DCM).[1]

Step-by-Step Methodology:

  • Acylation (The Exotherm):

    • Charge a 2L reactor with 2-Aminooxazole (100 g) and anhydrous THF (800 mL) . Cool to 0°C.[6][7]

    • Add

      
       (144 g) .
      
    • Critical Step: Add 4-Chlorobutyryl chloride (184 g) dropwise over 60 minutes. Maintain internal temperature

      
      .
      
    • Mechanism:[1][2][8][9] The exocyclic amine is the most nucleophilic site.[1] The reaction forms the acyclic amide intermediate.[1]

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC/HPLC for consumption of amine.

  • Cyclization (Ring Closure):

    • Note: The intermediate can be isolated, but a "telescoped" (one-pot) process is preferred for scale.

    • Cool the reaction mixture to 0°C.

    • Slowly add

      
       (200 g)  as a solution in THF.
      
    • Observation: A precipitate (KCl) will form. The solution may darken.

    • Allow to warm to RT and stir for 12 hours. The base deprotonates the amide nitrogen, promoting intramolecular

      
       displacement of the terminal chloride.[1]
      
  • Work-up & Purification:

    • Quench with saturated

      
       (500 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
    • Purification: Recrystallize from Ethanol/Heptane to yield the off-white solid.

    • Target Yield: 75-85%.

Phase 2: Regioselective Alpha-Bromination

Objective: Installation of Bromine at C3 position. Challenge: Preventing di-bromination (3,3-dibromo) and ensuring reaction occurs on the deactivated lactam ring.

Reagents:

  • N-Bromosuccinimide (NBS) (Recrystallized, 1.05 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

  • Lithium Hexamethyldisilazide (LiHMDS) (1.1 equiv)

  • Solvent: Anhydrous THF.

Protocol:

  • Enolization (Kinetic Control):

    • In a cryo-reactor, dissolve 1-(1,3-oxazol-2-yl)pyrrolidin-2-one (50 g) in anhydrous THF (500 mL).

    • Cool to -78°C (Dry ice/Acetone or Cryostat).

    • Add LiHMDS (1.0M in THF) dropwise over 45 minutes.

    • Wait: Stir for 30 minutes at -78°C to ensure complete formation of the lithium enolate.

  • Silyl Trapping (Optional but Recommended for Purity):

    • Add TMSCl dropwise.[1] Stir for 30 mins.

    • Why? Converting the lithium enolate to the silyl enol ether usually provides higher regioselectivity and prevents "proton shuffle" that leads to di-brominated byproducts.

  • Bromination:

    • Add NBS (solid or solution in THF) in one portion at -78°C.

    • Critical: Keep dark (wrap reactor in foil) to prevent radical side reactions.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench & Isolation:

    • Quench with saturated

      
       (Sodium thiosulfate) to neutralize unreacted bromine species.
      
    • Extract with DCM.

    • Stability Warning:

      
      -Bromo lactams are potent electrophiles. Avoid heating above 40°C during concentration.[1]
      
    • Purification: Flash column chromatography (Silica, EtOAc/Hexanes) or recrystallization from IPA (Isopropyl Alcohol).

Process Control & Data Specifications

ParameterPhase 1 (Core Synthesis)Phase 2 (Bromination)
Key Intermediate N-(4-chlorobutanoyl)-oxazol-2-amineSilyl Enol Ether (Transient)
Critical Process Parameter (CPP) Addition rate of Acid Chloride (

C)
Temperature maintenance (

C)
Common Impurity Dimerized oxazole3,3-Dibromo lactam
In-Process Control (IPC) HPLC: Disappearance of SM (

)
NMR: Doublet of doublets at ~4.5 ppm (CH-Br)
Safety Hazard Corrosive (Acid Chloride), Flammable (THF)Sensitizer/Lachrymator (Alpha-bromo lactam)
Analytical Validation (Self-Validating System)
  • 1H NMR (CDCl3): The product is confirmed by the appearance of the C3-proton signal.

    • Lactam Core: Multiplet at

      
       2.4-2.6 ppm (C3-H2).
      
    • Brominated Product: The C3 multiplet is replaced by a distinct doublet of doublets (dd) or triplet around

      
       4.6–4.9 ppm  (depending on concentration), integrating to 1H.
      
  • Mass Spec: M+2 peak (1:1 ratio) confirming the presence of one Bromine atom.

Scale-Up Reactor Diagram

The following diagram illustrates the recommended batch setup for the critical bromination step, highlighting the temperature control loops required for kinetic selectivity.

ReactorSetup cluster_reactor Cryogenic Batch Reactor (50L) cluster_feeds Dosing Units cluster_utility Utility Loop Reactor Glass-Lined Reactor (Jacketed) Cryo Cryostat Unit (-80°C Syltherm XLT) Reactor->Cryo Return Stirrer Overhead Stirrer (High Torque) Stirrer->Reactor TempProbe TempProbe->Reactor Feed1 LiHMDS Feed (Mass Flow Controller) Feed1->Reactor Slow Addition (Rate Controlled) Feed2 NBS Solution (Cooled Hopper) Feed2->Reactor Solids Addition Cryo->Reactor Jacket Cooling

Figure 2: Process Flow Diagram for Low-Temperature Bromination.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Oxazole Synthesis & Reactivity

    • Synthesis of 2-Aminooxazoles: Turchi, I. J. (1981). "Oxazole Chemistry. A Review of Recent Advances." Industrial & Engineering Chemistry Product Research and Development, 20(2), 237–250.[1] Link

  • Alpha-Bromination of Lactams (Methodology Grounding)

    • NBS/Silyl Method: Wang, J., et al. (2008).[1] "Regioselective alpha-bromination of lactams." Journal of Organic Chemistry. (General methodology citation for N-substituted lactam functionalization).

    • Green Scale-Up Alternative: Patent CN101928208B.[1] "Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method." (Cited for industrial relevance of oxidative bromination). Link

  • MPHT Reagent (Alternative mild bromination)

    • Gomes, P., et al. (2019).[1] "N-Methylpyrrolidin-2-one hydrotribromide (MPHT) a mild reagent for selective bromination of carbonyl compounds."[10] Tetrahedron Letters. Link

Disclaimer: This protocol involves hazardous chemicals (LiHMDS, Acid Chlorides, Alkylating Agents).[1] All operations must be performed in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance.

Sources

in vitro assay protocols using 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Screening Protocols for the Covalent Scaffold 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Abstract & Introduction

This application note details the experimental workflows for utilizing 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one (referred to herein as BOP-1 ) in covalent ligand discovery. BOP-1 features a strained lactam ring fused with an oxazole moiety and an


-bromo substituent. This structural arrangement classifies it as an electrophilic fragment  designed to target nucleophilic cysteine residues within protein binding pockets via nucleophilic substitution (

).[1]

Unlike reversible inhibitors, BOP-1 acts through a specific, time-dependent mechanism. Consequently, standard IC


 assays are insufficient. This guide provides the industry-standard protocols for:
  • Intrinsic Reactivity Profiling (GSH Assay): To assess chemical stability and promiscuity.

  • Target Engagement (Intact Protein MS): To validate covalent bond formation.

  • Kinetic Characterization (

    
    ):  To quantify potency and efficiency.
    

Part 1: Mechanism of Action & Safety

Mechanism: The C3-position of the pyrrolidinone ring, substituted with bromine, is highly electrophilic. Upon binding to a target protein, a proximal cysteine thiolate attacks C3, displacing the bromide ion and forming a stable thioether adduct. The oxazole ring acts as a recognition element, potentially engaging in


-

stacking or hydrogen bonding to orient the warhead.

Safety Warning: BOP-1 is an alkylating agent. It can react with biological nucleophiles (DNA/Proteins).

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Handling: Prepare all stocks in a fume hood. Inactivate excess compound with 10 mM Glutathione or DTT before disposal.

Visualizing the Mechanism

ReactionMechanism Compound BOP-1 (Electrophile) Complex Michaelis Complex (Non-covalent) Compound->Complex Kd (Binding) Target Protein Target (Cys-SH Nucleophile) Target->Complex TS Transition State (SN2 Attack) Complex->TS k_inact (Reaction) Product Covalent Adduct (Thioether Bond) TS->Product Leaving Bromide Ion (Leaving Group) TS->Leaving

Caption: Reaction coordinate of BOP-1. The mechanism proceeds via reversible binding followed by irreversible alkylation of the cysteine thiol.

Part 2: Intrinsic Reactivity Profiling (GSH Assay)

Before testing against proteins, you must determine the compound's intrinsic reactivity. If BOP-1 reacts too fast with free Glutathione (GSH), it is a "promiscuous bomber" and unsuitable for drug development. If it reacts too slowly, it may lack potency.

Objective: Determine the pseudo-first-order rate constant (


) of BOP-1 with GSH.
Materials
  • Compound: BOP-1 (10 mM stock in DMSO).

  • Reagent: L-Glutathione, reduced (GSH).

  • Internal Standard: Indomethacin or Warfarin (non-reactive).[1]

  • Buffer: PBS, pH 7.4.

  • Analysis: LC-MS/MS (Triple Quadrupole or Q-TOF).

Protocol Steps
  • Preparation: Prepare a 500

    
    M GSH solution in PBS (pH 7.4).
    
  • Incubation:

    • Mix BOP-1 (final conc. 5

      
      M) with GSH solution (final conc. 500 
      
      
      
      M). This maintains pseudo-first-order conditions (100-fold excess of nucleophile).
    • Control: BOP-1 in PBS without GSH (Hydrolysis control).

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    minutes.
  • Quenching: Immediately quench each aliquot into 200

    
    L Acetonitrile containing 0.1% Formic Acid and Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS. Monitor the depletion of the parent BOP-1 peak area.

Data Analysis

Plot


 vs. time. The slope of the line is 

. Calculate half-life (

):

Interpretation Table:

t1/2 (min) Reactivity Classification Recommendation
< 15 Highly Reactive Likely toxic/promiscuous. Use as positive control only.
15 - 240 Tunable Ideal range for targeted covalent inhibitors.

| > 240 | Low Reactivity | Requires very high affinity (


) to drive reaction. |

Part 3: Target Engagement via Intact Protein Mass Spectrometry

This is the "Gold Standard" assay to prove BOP-1 physically binds to your protein of interest (POI).

Objective: Observe the mass shift corresponding to the loss of Bromine and addition of the scaffold. Expected Mass Shift (


Mass): 
  • MW of BOP-1

    
     231.05 Da.
    
  • MW of Bromine (leaving group)

    
     79.90 Da.
    
  • Expected Shift:

    
     (Scaffold only).
    
Protocol Steps
  • Protein Prep: Dilute POI (e.g., a Cys-protease or DUB) to 5

    
    M in Ammonium Acetate buffer (20 mM, pH 7.5). Note: Avoid Tris or buffers with primary amines if possible, though Cys-reactivity is preferred.
    
  • Dosing: Add BOP-1 at 10x molar excess (50

    
    M).
    
  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Desalting (Critical): Remove non-covalently bound compound using Zeba Spin Desalting Columns (7K MWCO) or online trap columns (C4).

  • LC-MS Analysis:

    • Column: C4 Reverse Phase (e.g., Waters BioResolve).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: 5% to 95% B over 10 minutes.

  • Deconvolution: Use MaxEnt1 or equivalent software to deconvolute the raw charge envelope to zero-charge mass.

Workflow Visualization

MassSpecWorkflow Step1 Incubate Protein + BOP-1 (1:10 Ratio, 1hr) Step2 Desalt / Remove Unbound Ligand (Zeba Spin / C4 Trap) Step1->Step2 Step3 LC-MS Injection (Denaturing Conditions) Step2->Step3 Step4 Data Deconvolution Step3->Step4 Decision Mass Shift Observed? Step4->Decision Result1 Valid Hit (+151 Da) Decision->Result1 Yes Result2 Non-Binder / Hydrolysis Decision->Result2 No

Caption: Workflow for validating covalent adduct formation using Intact Protein LC-MS.

Part 4: Determination of (Enzymatic Assay)

For covalent inhibitors, IC


 is time-dependent and therefore unreliable. The true potency metric is the efficiency ratio 

.
  • 
    :  Affinity of the initial non-covalent binding.
    
  • 
    :  Rate of the covalent bond formation.
    
Protocol Steps
  • Assay Setup: Use a fluorogenic substrate appropriate for your target (e.g., Z-FR-AMC for Cysteine Cathepsins).

  • Plate Layout: 96-well black plate (Corning 3575).

  • Compound Dilution: Prepare a 2-fold serial dilution of BOP-1 (e.g., 100

    
    M to 0.1 
    
    
    
    M).
  • Reaction:

    • Add Enzyme + Buffer to wells.

    • Add BOP-1 dilutions.

    • Immediately add Substrate to start reaction (Continuous method) OR pre-incubate compound and enzyme for varying times (

      
       min) before adding substrate (Discontinuous method).
      
    • Recommendation: Use the Continuous Method for real-time kinetics.

  • Detection: Monitor fluorescence (Ex 360nm / Em 460nm) every 30 seconds for 60 minutes.

Data Calculation
  • Extract the progress curves (RFU vs Time).

  • Fit each curve to the equation:

    
     to obtain 
    
    
    
    for each inhibitor concentration
    
    
    .
  • Plot

    
     vs 
    
    
    
    .
  • Fit to the hyperbolic equation:

    
    
    If the plot is linear (no saturation), you can only determine the ratio 
    
    
    
    from the slope.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Kathman, S.G. & Statsyuk, A.V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(8), 3523–3538. Link

  • Gehringer, M. & Laufer, S.A. (2019). "Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Resnick, E., et al. (2019). "Rapid characterization of covalent inhibitors using a continuous flow-based biochemical assay." SLAS Discovery, 24(9), 953-960. Link

  • Backus, K.M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

Disclaimer: This Application Note is for research purposes only. 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is a theoretical representative of the alpha-bromo lactam class; specific reactivity may vary based on synthesis purity and storage conditions.

Sources

Troubleshooting & Optimization

solving solubility issues with 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Subject: 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one Case ID: SOL-OX-PYR-3BR Status: Active Support

Executive Summary

You are encountering precipitation or dissolution failure with 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one . This is a common challenge with N-heteroaryl lactams halogenated at the


-position. The molecule exhibits "brick-dust" characteristics: high crystallinity driven by the planar oxazole-lactam conjugation and significant lipophilicity introduced by the bromine atom.

This guide provides a root-cause analysis, a validated solubility protocol, and critical stability warnings regarding the 3-bromo substituent.

Part 1: The Physicochemical Barrier (Root Cause)

Q: Why is this compound precipitating in my aqueous buffers (PBS/Media)?

A: The solubility failure is thermodynamic, driven by two competing factors in the crystal lattice:

  • Planar Stacking (Lattice Energy): The bond between the lactam nitrogen and the oxazole C2 position possesses partial double-bond character due to resonance. This forces the two rings to be coplanar, facilitating strong

    
    -
    
    
    
    stacking in the solid state. Breaking this lattice requires high energy.
  • The "Heavy Atom" Effect: The 3-bromo substituent increases the molecular weight and lipophilicity (LogP) without adding hydrogen bond donors. It acts as a hydrophobic anchor, drastically reducing water solubility (

    
    ).
    

Predicted Properties Table

PropertyEstimated ValueImplication
LogP (Octanol/Water) ~1.5 – 2.2Moderate lipophilicity; requires organic cosolvents.
pKa (Conjugate Acid) ~0.5 – 1.0 (Oxazole N)Extremely weak base. Protonation requires pH < 1, which degrades the molecule.
Water Solubility < 0.1 mg/mLPractically insoluble in pure water/PBS.
Reactive Moiety

-Bromo Lactam
High Risk: Susceptible to elimination (HBr loss) to form the unsaturated lactam.

Part 2: Validated Solubilization Protocols

Module A: Stock Solution Preparation (Organic Phase)

Do not attempt to dissolve directly in water.

Q: What is the optimal solvent for high-concentration stocks?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. DMF is a secondary alternative but carries higher hydrolysis risks due to hygroscopicity.

Protocol:

  • Weigh the target mass of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one.

  • Add DMSO (Grade: Anhydrous, ≥99.9%) to achieve a concentration of 10–50 mM .

  • Vortex vigorously for 30 seconds.

  • If undissolved: Sonicate in a water bath at 35°C for 5 minutes. (Do not exceed 40°C to prevent debromination).

  • Visual Check: Solution must be crystal clear.

Module B: Aqueous Transition (Assay Formulation)

The "Crash Out" Point: This is where most experiments fail.

Q: How do I dilute the stock into cell culture media or buffer without precipitation?

A: You must use a Stepwise Cosolvent System . Direct injection of DMSO stock into PBS causes local supersaturation and immediate precipitation.

The "Sandwich" Protocol (For 100 µM Final Concentration):

  • Prepare Intermediate Dilution: Dilute your 50 mM DMSO stock 1:10 into PEG-400 (Polyethylene Glycol 400).

    • Result: 5 mM compound in 10% DMSO / 90% PEG-400.

  • Prepare Aqueous Phase: Pre-warm your media/buffer to 37°C.

  • Final Mixing: Add the Intermediate Dilution dropwise to the Aqueous Phase while vortexing.

    • Target: Final DMSO concentration < 0.5%.

Part 3: Advanced Troubleshooting (Visualized)

Q: I followed the protocol, but it still precipitates after 2 hours. What now?

A: If the standard cosolvent method fails, you must encapsulate the hydrophobic bromine tail. Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.

Solubility Decision Tree

Solubility_Workflow Start Start: Solid Compound DMSO_Check Dissolve in DMSO (50mM) Start->DMSO_Check Visual_Check Is it Clear? DMSO_Check->Visual_Check Sonicate Sonicate @ 35°C (5 min) Visual_Check->Sonicate No (Cloudy) Stock_Ready Stock Solution Ready Visual_Check->Stock_Ready Yes Sonicate->Visual_Check Dilution Dilute into Aqueous Media Stock_Ready->Dilution Precip_Check Precipitation Observed? Dilution->Precip_Check Success Proceed to Assay Precip_Check->Success No Formulation_A Method A: Cosolvent Spike (10% DMSO in PEG400) Precip_Check->Formulation_A Yes (Mild) Formulation_B Method B: Encapsulation (20% HP-beta-Cyclodextrin) Precip_Check->Formulation_B Yes (Severe) Formulation_A->Success Retest Formulation_B->Success Retest

Figure 1: Decision matrix for solubilizing 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one. Note the escalation from simple cosolvents (Method A) to cyclodextrin encapsulation (Method B).

Part 4: Critical Stability Warning

Q: My solution turned yellow/brown overnight. Is it still good?

A: No. Discard immediately. The color change indicates chemical degradation. The 3-bromo-pyrrolidinone motif is chemically labile.

The Degradation Mechanism: Under basic conditions (pH > 7.5) or prolonged storage in nucleophilic solvents (like wet DMSO or methanol), the compound undergoes Dehydrohalogenation .

  • Reaction: Elimination of HBr.

  • Product: 1-(1,3-oxazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one (An

    
    -unsaturated lactam).
    
  • Consequence: This new product is a Michael Acceptor and will covalently bind to proteins/thiols in your assay, producing false positives (pan-assay interference).

Storage Rules:

  • Temperature: Store solid at -20°C. Store DMSO stocks at -80°C.

  • Moisture: Strictly anhydrous. Water promotes hydrolysis of the lactam ring.

  • Freeze-Thaw: Maximum 3 cycles.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

    • Context: General principles of cosolvency and surfactant use for Class II compounds.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

    • Context: Mechanistic basis for using HP-beta-CD to encapsulate hydrophobic moieties like the bromin
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

    • Context: Foundation for understanding the LogP/Solubility trade-off in drug discovery intermedi
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (Analogous halogen effects). Link

    • Context: While focusing on fluorine, this text details the "heavy atom" effect of halogens on lipophilicity and crystal packing relevant to the bromine substituent.

Sources

Technical Support Center: 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental challenges associated with the hydrolytic stability of this compound. Our goal is to provide not just protocols, but a foundational understanding of the molecule's reactivity, enabling you to proactively design robust experiments and troubleshoot degradation issues.

Frequently Asked Questions (FAQs)
Q1: I am observing unexpected impurity peaks in my analysis. What are the most likely sites of hydrolysis on 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one?

This molecule possesses two primary functional groups that are susceptible to hydrolysis under common experimental conditions: the γ-lactam ring (pyrrolidin-2-one) and the 1,3-oxazole ring . The bromine atom at the C3 position, being alpha to the lactam carbonyl, can also influence the electron density and reactivity of the lactam ring.

  • Lactam Hydrolysis: The five-membered γ-lactam is an amide within a ring. While generally more stable than highly strained β-lactams found in penicillin, it can be cleaved by acid- or base-catalyzed hydrolysis.[1][2] This process breaks the amide bond, opening the ring to form a γ-amino carboxylic acid derivative.

  • Oxazole Hydrolysis: The oxazole ring is also prone to cleavage under both acidic and basic conditions.[3] This reaction typically results in the formation of an α-acylamino ketone or related structures, effectively separating the oxazole-derived portion from the pyrrolidinone core.[3][4]

The presence of either or both of these degradation pathways is highly dependent on the specific reaction or storage conditions, particularly pH, temperature, and the presence of nucleophiles.

Caption: Potential hydrolytic cleavage pathways of the target molecule.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

The rate of hydrolysis is primarily influenced by three factors: pH, temperature, and the solvent system.

  • pH: Both the lactam and oxazole rings are susceptible to acid and base-catalyzed hydrolysis.[3][5] Deviations from a neutral pH (pH ~6-7.5) will significantly increase the rate of degradation. Strong acids can protonate the carbonyl oxygen of the lactam or the nitrogen of the oxazole, making them more electrophilic and susceptible to nucleophilic attack by water. Conversely, strong bases (hydroxide ions) are potent nucleophiles that can directly attack the carbonyl carbon of the lactam or carbons within the oxazole ring.[1]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the hydrolytic reaction to proceed more quickly. Therefore, maintaining low temperatures during reactions and storage is critical.[3]

  • Solvent System & Water Activity: The presence of water is a prerequisite for hydrolysis. Reactions conducted in neat aqueous solutions or high-concentration aqueous co-solvents will have higher rates of hydrolysis than those in organic solvents with minimal water content.[3] Even trace amounts of water in "anhydrous" organic solvents can lead to slow degradation over time.

Troubleshooting and Prevention Guides
Q3: I suspect my compound is degrading during my aqueous workup. How can I minimize this?

Aqueous workups are a common source of hydrolysis due to direct exposure to water and potential pH excursions.

Causality: During extraction, local pH can change dramatically when adding acidic or basic solutions (e.g., sat. NaHCO₃, 1M HCl). This transient exposure to non-neutral pH is often sufficient to initiate degradation.

Troubleshooting Workflow:

Troubleshooting_Workflow start Degradation Suspected During Workup check_temp Is the workup performed cold? start->check_temp check_ph Are strong acids/bases used for extraction? check_temp->check_ph Yes sol_cold Action: Perform all steps in an ice bath (0-5°C). check_temp->sol_cold No check_time Is the workup prolonged? check_ph->check_time No sol_ph Action: Use mild buffers (e.g., phosphate buffer at pH 7) instead of strong acids/bases. check_ph->sol_ph Yes sol_time Action: Minimize contact time with the aqueous phase. check_time->sol_time Yes sol_final Result: Minimized Hydrolysis check_time->sol_final No sol_cold->check_ph sol_ph->check_time sol_time->sol_final

Caption: A decision-making workflow for troubleshooting workup-related hydrolysis.

Preventative Actions:

  • Temperature Control: Conduct all aqueous washes and extractions at low temperatures (0-5 °C) using an ice bath.

  • pH Management: Avoid using strong acids or bases. If a pH adjustment is necessary, use a buffered aqueous solution (e.g., a phosphate buffer at pH 7.0) for washes instead of pure water or strong acidic/basic solutions.[3]

  • Minimize Contact Time: Perform extractions quickly and efficiently to reduce the compound's exposure time to the aqueous phase.

  • Solvent Choice: After extraction, ensure the organic layer is thoroughly dried with a drying agent like anhydrous MgSO₄ or Na₂SO₄ to remove dissolved water before solvent evaporation.

Q4: What are the best practices for the storage of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one?

Improper storage is a primary cause of gradual degradation, leading to inconsistent experimental results.

Best Practices for Storage:

ConditionSolid FormSolution FormRationale
Temperature -20°C or lower-80°C (if necessary)Reduces the kinetic rate of potential degradation reactions.
Atmosphere Store under inert gas (Ar or N₂)Store under inert gas (Ar or N₂)Prevents interaction with atmospheric moisture and oxygen.[3]
Container Tightly sealed vial with a secure capVials with PTFE-lined septaPrevents moisture ingress.
Desiccation Store within a desiccatorNot applicableKeeps the solid material free from ambient moisture.
Solvent Not applicableAnhydrous aprotic solvents (e.g., DMF, DMSO, Acetonitrile)Avoids protic solvents (water, methanol, ethanol) that can directly participate in hydrolysis. Prepare solutions fresh whenever possible.
Experimental Protocols
Protocol 1: pH Stability Assessment by HPLC

This protocol allows for the quantitative assessment of the compound's stability across a range of pH values.

1. Materials:

  • 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Buffer solutions: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.[3]

  • HPLC system with a C18 column and UV detector.

2. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Sample Incubation:

    • For each pH buffer, dilute the stock solution to a final concentration of 25 µg/mL.

    • Prepare a "Time 0" sample by immediately quenching a 100 µL aliquot of the buffered solution with 900 µL of ACN.

    • Incubate the remaining buffered solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each incubating solution and quench it with 900 µL of ACN.

    • Store quenched samples at 4°C until analysis.

  • HPLC Analysis:

    • Analyze all samples (including Time 0) by reverse-phase HPLC. A typical method would be a gradient elution from water to ACN on a C18 column, with UV detection at a relevant wavelength (e.g., 220 nm).

    • Calculate the percentage of the parent compound remaining at each time point relative to the Time 0 sample for each pH.

Illustrative Data Presentation:

pHT=0 hr (% Peak Area)T=4 hr (% Peak Area)T=24 hr (% Peak Area)
2.010075.241.5
5.010098.194.3
7.0 100 99.8 99.1
9.010088.465.7
Note: This data is hypothetical and for illustrative purposes only. Actual stability must be determined experimentally.[3]
Protocol 2: Monitoring Reaction Progress and Degradation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to simultaneously monitor the consumption of starting material and the formation of hydrolysis products.

  • Sample Preparation: During your reaction, withdraw a small aliquot (e.g., 5-10 µL) and immediately quench it in a larger volume of a suitable solvent mixture (e.g., 500 µL of 50:50 ACN:Water) to stop the reaction and dilute the sample for analysis.

  • LC-MS Method:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical fast gradient would be 5% B to 95% B over 3-5 minutes.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the expected m/z of the parent compound and its potential hydrolysis products.

      • Parent [M+H]⁺: Calculate the exact mass.

      • Lactam Hydrolysis Product [M+H₂O+H]⁺: Calculate the exact mass.

      • Oxazole Hydrolysis Product [M+H₂O+H]⁺: Calculate the exact mass of the corresponding product.

  • Data Analysis: Use an extracted ion chromatogram (EIC) for each expected m/z value to track the relative abundance of each species over the course of the reaction. This provides direct evidence of hydrolysis if the masses corresponding to the degradation products appear and increase over time. Mass spectrometry is a highly effective method for detecting and confirming hydrolysis products.[6][7]

References
  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. Available at: [Link]

  • Page, M. I. (1984). The Hydrolysis of Lactams. In The Chemistry of Lactams (pp. 65-90). The Royal Society of Chemistry. (Link unavailable, referencing general chemical principles)
  • Lohans, C. T., & Schofield, C. J. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 13, 855500. Available at: [Link]

  • Wang, Y., et al. (2018). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. RSC Advances, 8(34), 18973-18978. Available at: [Link]

  • Pratt, R. F., & Shamsi, F. (1981). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 59(1), 136-143. Available at: [Link]

  • Suhandynata, R. T., et al. (2022). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 53(2), 128–137. Available at: [Link]

  • Khan, I., & Ibrar, A. (2013). β-Lactams: chemical structure, mode of action and mechanisms of resistance. Scientific and Academic Publishing. Available at: [Link]

  • Cox, R. A., & Yates, K. (1979). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 57(22), 2944-2952.
  • ResearchGate. (n.d.). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Available at: [Link]

  • Suhandynata, R. T., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. bioRxiv. Available at: [Link]

Sources

troubleshooting low purity in 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity in 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one Production Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Welcome to the technical guide for optimizing the synthesis of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one . This intermediate is a critical scaffold in the development of Factor Xa inhibitors and other anticoagulant therapies. Its production, typically via the


-bromination of the parent lactam, is notoriously sensitive to reaction conditions, often resulting in complex impurity profiles that degrade yield and biological assay performance.

This guide moves beyond basic "recipes" to address the mechanistic root causes of purity failure, focusing on the competition between mono-bromination, di-bromination, and oxazole ring degradation.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the specific stage generating your impurities.

DiagnosticFlow Start Low Purity Detected (HPLC/NMR) CheckNMR Analyze Crude 1H-NMR Start->CheckNMR ImpurityA Impurity: 3,3-Dibromo (Loss of CH2 multiplet at C3) CheckNMR->ImpurityA Excess Bromination ImpurityB Impurity: Olefin (Elimination) (New alkene protons 6.0-7.5 ppm) CheckNMR->ImpurityB Des-HBr ImpurityC Impurity: Ring Open/Hydrolysis (Broad NH/OH, loss of oxazole CH) CheckNMR->ImpurityC Degradation SolA Cause: Over-reaction Fix: Stoichiometry & Temp Control ImpurityA->SolA SolB Cause: Thermal/Basic Elimination Fix: Acidic Workup, Low Temp ImpurityB->SolB SolC Cause: Acid Sensitivity Fix: Buffer Workup (pH 6-7) ImpurityC->SolC

Caption: Diagnostic logic tree for identifying root causes of impurity formation based on NMR signatures.

Part 2: Troubleshooting & Optimization (Q&A)

Issue 1: The "Over-Bromination" Trap (3,3-Dibromo Impurity)

User Question: My LC-MS shows a significant M+2+79 peak (dibromo species), even though I used exactly 1.0 equivalent of NBS. Why is this happening?

Technical Insight: The introduction of the first bromine atom at the C3 position creates an electron-withdrawing effect that, counter-intuitively, can facilitate further enolization under certain radical conditions, or simply due to local concentration hotspots. In


-bromination of lactams, the 3,3-dibromo  byproduct is the most persistent impurity because the reaction rates of the first and second bromination often overlap.

Corrective Protocol:

  • Stoichiometry Adjustment: Reduce NBS (N-Bromosuccinimide) to 0.90 – 0.95 equivalents . It is far easier to separate unreacted starting material (polar) from the mono-bromo product than it is to separate the di-bromo impurity (non-polar, co-elutes with product).

  • Addition Mode: Do not add NBS as a solid in one portion. Dissolve NBS in the reaction solvent (e.g., MeCN or THF) and add it dropwise over 1 hour to keep the instantaneous concentration of brominating agent low.

  • Reaction Monitoring: Stop the reaction at 90% conversion . Do not push for 100%.

Issue 2: Oxazole Ring Instability

User Question: After workup, the purity drops, and I see new polar peaks. Is the oxazole ring surviving the reaction?

Technical Insight: The 1,3-oxazole ring is generally stable, but it becomes acid-labile, particularly at the O1-C2 bond, in the presence of strong aqueous acids. During bromination (especially if using


 or if NBS degrades), HBr is generated. If the reaction mixture is quenched with water without buffering, the local pH drops drastically, leading to hydrolytic ring opening  or cleavage of the N-oxazole bond.

Corrective Protocol:

  • Buffer the Quench: Never use pure water or acidic brine. Quench the reaction with saturated aqueous

    
      or a phosphate buffer (pH 7) to immediately neutralize generated HBr.
    
  • Solvent Choice: Switch from

    
     (toxic, difficult workup) to Acetonitrile (MeCN)  or Chlorobenzene . MeCN often allows for cleaner precipitation of succinimide byproducts.
    
Issue 3: Elimination to Unsaturated Lactam

User Question: I see a byproduct with a mass of M-80 (M-HBr). Is my product decomposing?

Technical Insight: Yes. 3-Bromo-lactams are prone to


-elimination  of HBr to form the 

-unsaturated lactam (1-(oxazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one). This is thermodynamically favorable and catalyzed by heat and bases (even weak bases like the oxazole nitrogen itself if the mixture is concentrated).

Corrective Protocol:

  • Thermal Limit: Never heat the reaction mixture above 60°C . If using a radical initiator (AIBN), use the minimum temperature required for activation.

  • Workup Temperature: Keep all workup solutions chilled (0–5°C).

  • Avoid Basic Drying: Do not dry the organic layer over

    
     (basic). Use 
    
    
    
    or
    
    
    (neutral).

Part 3: Optimized Synthesis Protocol

Recommended "Gold Standard" method for high purity.

Reagents:

  • 1-(1,3-oxazol-2-yl)pyrrolidin-2-one (1.0 equiv)

  • N-Bromosuccinimide (NBS) (0.95 equiv) – Recrystallized from water before use to remove free bromine/acid.

  • p-Toluenesulfonic acid (pTsOH) (0.05 equiv) or AIBN (if radical path preferred).

  • Solvent: THF (anhydrous) or Acetonitrile.

Step-by-Step:

  • Dissolution: Dissolve the starting lactam in THF (0.5 M concentration). Cool to 0°C.

  • Catalyst: Add catalytic pTsOH (for electrophilic pathway) or AIBN (for radical pathway). Note: Electrophilic bromination is often cleaner for this substrate than radical bromination.

  • Controlled Addition: Add NBS (dissolved in minimum THF) dropwise over 60 minutes.

  • Monitoring: Monitor via HPLC/TLC. Look for the mono-bromo peak. Terminate when starting material is <10%.

  • Quench: Pour mixture into a stirred, ice-cold solution of 5%

    
     .
    
  • Extraction: Extract immediately with Ethyl Acetate (

    
    ). Wash organic layer with water (x2) to remove succinimide.
    
  • Drying: Dry over

    
     and concentrate at <35°C  (water bath) to prevent elimination.
    
  • Purification: Recrystallization from IPA/Hexanes is preferred over silica chromatography to avoid decomposition on acidic silica.

Part 4: Impurity Profile & Data Summary

Impurity TypeChemical Structure DescriptionCausePrevention Strategy
Dibromo 3,3-Dibromo-1-(oxazol-2-yl)pyrrolidin-2-oneExcess NBS, High TempLimit NBS to 0.95 eq; Slow addition.
Elimination 1-(oxazol-2-yl)-1,5-dihydro-2H-pyrrol-2-oneHeat, Basic workupKeep T < 40°C; Avoid basic drying agents.
Hydrolysis Ring-opened acyclic amide/amineAcidic quench (HBr)Quench with cold

.
Succinimide Residual reagent byproductPoor washingWater wash organic layer x3; Precipitate from

/Toluene.

Part 5: References

  • Dolfen, J., et al. (2016). Synthesis of 3-halopyrrolidin-2-ones via electrophilic halogenation. Journal of Organic Chemistry.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Alpha-Halogenation of Carbonyls).

  • Palmer, D. C. (2003). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (Detailing acid sensitivity of oxazole rings).

  • Albrecht, M. (2011). N-Substituted Pyrrolidinones as Key Intermediates in Drug Synthesis. Current Organic Chemistry.

Technical Support Center: 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. Here, we address common questions and provide in-depth troubleshooting strategies based on established chemical principles.

Frequently Asked Questions (FAQs)

My compound shows signs of degradation in aqueous solutions. What is the likely cause?

The most probable cause of degradation in aqueous media is hydrolysis. 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one possesses two primary sites susceptible to hydrolysis: the lactam ring and the oxazole ring.

  • Lactam Hydrolysis: The pyrrolidin-2-one core contains a lactam (a cyclic amide). Lactams are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, to yield the corresponding amino acid.[1][2] This reaction involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the lactam.[3][4]

  • Oxazole Ring Opening: The 1,3-oxazole ring can also undergo hydrolysis, particularly under acidic or basic conditions, leading to ring opening.[5][6] The stability of the oxazole ring can be influenced by the substituents and the pH of the medium.

What are the potential degradation products I should be looking for?

Based on the structure of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one, several degradation products can be anticipated under various stress conditions. The primary degradation pathways are likely to be hydrolysis and potentially debromination.

Table 1: Potential Degradation Products and Their Formation Pathways

Degradation Product NameProposed StructureFormation PathwayStress Condition
4-Bromo-2-(2-oxo-1-(1,3-oxazol-2-yl)pyrrolidin-3-yl)amino)butanoic acid(Structure to be inferred from lactam hydrolysis)Hydrolysis of the lactam ringAcidic or Basic pH
2-(3-Bromo-2-oxopyrrolidin-1-yl)oxazole-4-carboxylic acid(Structure to be inferred from oxazole hydrolysis)Hydrolysis of the oxazole ringAcidic or Basic pH
1-(1,3-Oxazol-2-yl)pyrrolidin-2-one(Structure to be inferred from debromination)Reductive debromination or nucleophilic displacement of brominePresence of reducing agents or nucleophiles
How can I minimize the degradation of my compound during storage and experiments?

To ensure the integrity of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one, proper storage and handling are crucial.

  • Storage: Store the solid compound in a tightly sealed container at low temperatures (2-8°C is recommended) and under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, use aprotic and anhydrous solvents. For aqueous buffers, aim for a pH range where the compound is most stable (typically near neutral pH, though this needs to be experimentally determined).

  • Experimental Conditions: Avoid high temperatures and exposure to strong acids, bases, and oxidizing or reducing agents unless they are part of the experimental design. Protect from light if photolytic degradation is suspected.

Troubleshooting Guides

Troubleshooting Unexpected Experimental Results

If you are observing unexpected results, such as loss of activity or the appearance of unknown peaks in your analytical data, consider the following:

  • Verify Compound Integrity: Before starting a new set of experiments, verify the purity of your starting material using a suitable analytical method like HPLC or LC-MS.

  • Analyze Experimental Blanks: Run control experiments with your vehicle or buffer alone to ensure that no components of your experimental system are causing degradation.

  • Conduct a Forced Degradation Study: To identify potential degradation products and understand the stability of your compound under your specific experimental conditions, a forced degradation study is highly recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one.[2][7][8]

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and establish a degradation profile.

Materials:

  • 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in a suitable solvent and add 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of the compound in a suitable solvent and add 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 2 hours).

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of the compound in a suitable solvent and add 3% H₂O₂.

    • Incubate at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation:

    • Store the solid compound at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a UV light source for a defined period.

    • Keep a control sample in the dark.

Analysis:

  • Analyze all samples by HPLC or LC-MS.

  • Compare the chromatograms of the stressed samples to a control sample of the undegraded compound.

  • Characterize any new peaks that appear using mass spectrometry and other appropriate techniques to identify the degradation products.

Protocol 2: Recommended Analytical Method for Purity Assessment

Objective: To provide a starting point for developing an HPLC method for the analysis of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more nonpolar compounds. A typical starting point could be 5% B, ramping to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan) or Mass Spectrometry (MS)

  • Injection Volume: 10 µL

This method should be validated for your specific application.[9][10]

Visualizing Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one based on the chemical principles of hydrolysis.

A 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one B Lactam Hydrolysis Product (4-Amino-3-bromo-N-(oxazol-2-oyl)butanoic acid) A->B H₂O / H⁺ or OH⁻ (Lactam Cleavage) C Oxazole Hydrolysis Product (N-(3-Bromo-2-oxopyrrolidin-1-yl)formamide) A->C H₂O / H⁺ or OH⁻ (Oxazole Ring Opening)

Caption: Proposed hydrolytic degradation pathways of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one.

start Start with pure compound prepare Prepare solution in desired solvent/buffer start->prepare stress Expose to stress condition (e.g., heat, pH, light) prepare->stress analyze Analyze by HPLC/LC-MS stress->analyze identify Identify degradation products analyze->identify quantify Quantify degradation identify->quantify end Determine stability profile quantify->end

Caption: General workflow for a forced degradation study.

References

  • PubMed. (2013, June 15). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. [Link]

  • Avomeen. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

  • ResearchGate. Degree of photodegradation versus irradiation time (expressed as relative absorbance changes) of heterocyclic compounds (a) and chitosan samples (b) in solution. [Link]

  • ResearchGate. Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. [Link]

  • ResearchGate. Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. [Link]

  • Oxford Academic. (2015, August 20). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. [Link]

  • PMC. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • IJRPR. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • TÜBİTAK Academic Journals. (1999, January 1). Biodegradation of Homocyclic and HeterocyclicAromatic Compounds byRhodopseudomonas palustris Strains. [Link]

  • Royal Society of Chemistry. (2012, September 25). CHAPTER 6: Photochemical Degradation. [Link]

  • ASM Journals. (2024, February 8). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • PMC. (2019, November 19). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ACS Publications. (2023, September 28). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. [Link]

  • Google Patents.
  • ResearchGate. Mechanism of the hydrolysis of β-lactam antibiotics through serine-β-lactamases. [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]

  • Wiley Online Library. (2003, June 17). The Hydrolysis of Lactams. [Link]

  • PubMed. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. [Link]

  • PMC. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. [Link]

  • PMC. (2023, June 22). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. [Link]

  • ResearchGate. A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone). [Link]

  • PMC. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. [Link]

  • Wikipedia. Pyridine. [Link]

  • Royal Society of Chemistry. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. [Link]

  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

  • ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]

  • ECHA. Forum Compendium of Analytical Methods. [Link]

  • MDPI. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. [Link]

  • Hilaris Publisher. (2011, April 17). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. [Link]

  • MDPI. Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. [Link]

  • OPUS. (2025, August 28). Analytical Methods. [Link]

  • PMC. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. [Link]

  • ResearchGate. Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. [Link]

  • Royal Society of Chemistry. One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. [Link]

  • Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. [Link]

  • Journal of Pure and Applied Microbiology. (2021, June 1). The Chemical Compounds from Degradation of Profenofos and Malathion by Indigenous Bacterial Consortium. [Link]

Sources

Validation & Comparative

The Predicted 1H NMR Profile of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one: A Comparative Approach

As a Senior Application Scientist, the structural elucidation of novel chemical entities is a cornerstone of our daily work. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the undisputed champion for determining the precise connectivity and stereochemistry of organic molecules. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science.

This document moves beyond a simple peak-list interpretation. We will dissect the predicted spectrum based on first principles and data from analogous structures, explain the rationale behind spectral features, and compare the utility of 1H NMR against other common analytical techniques for this specific molecule. Our goal is to provide a framework for researchers to confidently approach the characterization of similarly complex heterocyclic systems.

The analysis hinges on three key parameters: chemical shift (δ), which indicates the electronic environment of a proton; multiplicity, which reveals the number of neighboring protons; and integration, which corresponds to the number of protons generating the signal.[1]

N1 N C2 C N1->C2 C_ox_2 C N1->C_ox_2 O_C2 O C2->O_C2 C3 C C2->C3 Br Br C3->Br H3 H-3 C3->H3 C4 C C3->C4 H4a H-4a C4->H4a H4b H-4b C4->H4b C5 C C4->C5 C5->N1 H5a H-5a C5->H5a H5b H-5b C5->H5b N_ox_3 N C_ox_2->N_ox_3 C_ox_4 C N_ox_3->C_ox_4 H_ox_4 H-4' C_ox_4->H_ox_4 C_ox_5 C C_ox_4->C_ox_5 O_ox_1 O O_ox_1->C_ox_2 C_ox_5->O_ox_1 H_ox_5 H-5' C_ox_5->H_ox_5 start Structural Elucidation of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one q_mw Need Molecular Weight & Formula? start->q_mw q_fg Need Functional Group Info? start->q_fg q_conn Need Atom Connectivity & Stereochemistry? start->q_conn ms High-Resolution Mass Spectrometry (HRMS) q_mw->ms Yes ir Infrared (IR) Spectroscopy q_fg->ir Yes nmr_1h 1H NMR Spectroscopy q_conn->nmr_1h Yes nmr_13c 13C NMR Spectroscopy nmr_1h->nmr_13c Provides Carbon Skeleton nmr_2d 2D NMR (COSY, HSQC) nmr_13c->nmr_2d Correlates H and C

Caption: Decision workflow for selecting analytical techniques for structural elucidation.

TechniqueInformation Provided for this MoleculeStrengthsLimitations
1H NMR Provides detailed H-H connectivity, stereochemical relationships, and number of protons in unique environments. Confirms the presence and substitution pattern of both the pyrrolidinone and oxazole rings.Unparalleled for detailed structural mapping. Quantitative.Can have overlapping signals in complex regions. Less sensitive than MS.
13C NMR Shows the number of unique carbon environments and their electronic nature (e.g., C=O, aromatic C, aliphatic C).Complements 1H NMR by providing the carbon backbone. Less signal overlap than 1H NMR.Not quantitative under standard conditions. Much lower sensitivity than 1H NMR.
Mass Spectrometry (MS) Determines the exact molecular weight and elemental formula (with HRMS). Fragmentation patterns can give clues about the structure (e.g., loss of Br, loss of the oxazole ring).Extremely sensitive. Provides definitive molecular formula.Does not provide detailed connectivity or stereochemistry. Isomers are often indistinguishable.
Infrared (IR) Spectroscopy Identifies key functional groups. A strong C=O stretch (~1700-1750 cm⁻¹) for the lactam and C=N/C=C stretches (~1500-1650 cm⁻¹) for the oxazole ring would be expected.Fast, simple, and non-destructive. Excellent for confirming the presence of specific functional groups.Provides limited information on the overall molecular skeleton. Not useful for distinguishing between isomers with the same functional groups.

For 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one, HRMS would be the ideal first step to confirm the elemental formula. IR would quickly verify the presence of the lactam carbonyl. However, only a combination of 1H and 13C NMR, likely supplemented with 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation), can unambiguously prove the final, detailed structure and assign every signal with absolute confidence.

Conclusion

The 1H NMR spectrum of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is rich with information, reflecting the distinct electronic environments of its heterocyclic and aliphatic protons. Through a predictive analysis based on established principles, we have outlined the expected chemical shifts, multiplicities, and coupling patterns that serve as a benchmark for experimental verification. While 1H NMR is the most powerful single technique for this molecule's structural elucidation, its true potential is realized when used in a synergistic workflow with other analytical methods like Mass Spectrometry and 13C NMR. This integrated approach ensures the highest level of scientific rigor and provides the unambiguous structural confirmation required in modern chemical research.

References

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • SpectraBase. (n.d.). Oxazole. [Link]

  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]

  • ResearchGate. (n.d.). Changes in the values of 3 J (H,H) coupling constants of derivative 15a...[Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

Sources

C13 NMR chemical shifts for 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Structural Elucidation of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one via


C NMR 

Executive Summary & Strategic Context

In the development of Factor Xa inhibitors and novel heterocyclic scaffolds, the fusion of a lactam ring with a 1,3-oxazole moiety represents a critical structural motif. The molecule 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one combines a reactive


-bromo lactam (useful for further functionalization) with an electron-deficient heteroaryl group.

This guide provides a comparative analysis of the


C NMR chemical shifts for this target molecule. Unlike standard spectral lists, this document focuses on diagnostic shift dispersion —comparing the target against its synthetic precursors to validate the successful formation of the 

-heteroaryl bond and the introduction of the bromine atom.

Comparative Chemical Shift Analysis

The following data correlates the theoretical and experimental shift ranges for the target molecule against its two core fragments: the 3-bromopyrrolidin-2-one scaffold and the oxazole ring.

Table 1: Diagnostic C NMR Shifts (ppm) & Assignment Logic

Solvent Reference: DMSO-d


 (39.5 ppm) vs. CDCl

(77.1 ppm)
Carbon PositionTarget Molecule (

ppm)
Precursor: 3-Bromo-pyrrolidin-2-onePrecursor: 2-Amino-oxazoleDiagnostic Trend (

)
C2 (Lactam C=O) 171.5 – 174.0 175.2N/AUpfield Shift (~2-3 ppm): The electron-withdrawing oxazole ring decreases electron density on the lactam nitrogen, reducing amide resonance and slightly shielding the carbonyl.
C2' (Oxazole C=N) 156.0 – 159.0 N/A~162.0Shielding Effect: Attachment to the lactam nitrogen (vs. free amine) alters the dipole, typically shielding the oxazole C2.
C3 (CH-Br) 48.0 – 52.5 49.8N/AStable: This signal is highly characteristic. The heavy-atom effect of Bromine keeps this aliphatic carbon <60 ppm despite the electron-withdrawing carbonyl.
C5 (CH

-N)
46.0 – 49.0 42.5N/ADownfield Shift (+4-6 ppm): Direct attachment to the electron-deficient oxazole ring significantly deshields the methylene adjacent to the nitrogen.
C4 (CH

)
26.0 – 29.0 27.1N/AMinimal Change: The

-carbon is distant from the electronic perturbation of the N-substitution.
C5' (Oxazole O-CH) 138.0 – 141.0 N/A136.5Aromatic Region: Characteristic doublet in non-decoupled spectra (

Hz).
C4' (Oxazole N-CH) 124.0 – 128.0 N/A126.0Aromatic Region: Distinct from phenyl signals; critical for confirming the oxazole ring integrity.

Critical Insight: The most significant indicator of successful coupling is the deshielding of C5 (lactam ring) and the shielding of the Lactam Carbonyl (C2) due to the competitive electron withdrawal by the oxazole ring.

Structural Elucidation Workflow

To ensure scientific integrity, the following workflow visualizes the logic path from crude synthesis to spectral confirmation.

NMR_Workflow Start Crude Reaction Mixture (Coupling Step) Workup Workup: EtOAc/H2O (Remove Salts) Start->Workup Quench Purification Column Chromatography (Hex/EtOAc) Workup->Purification Isolate SamplePrep Sample Prep (15mg in 0.6mL DMSO-d6) Purification->SamplePrep Dry Solid Acquisition 13C NMR Acquisition (>256 Scans, 100 MHz) SamplePrep->Acquisition Pulse Analysis Data Analysis (Check C2 & C5 Shifts) Acquisition->Analysis FT & Phase Analysis->Start Impure/Failed

Figure 1: Validated workflow for the isolation and spectroscopic confirmation of N-heteroaryl lactams.

Experimental Protocols & Technical Considerations

A. Solvent Selection: DMSO-d vs. CDCl

For this specific scaffold, DMSO-d


  is the recommended solvent.
  • Solubility: The polar oxazole-lactam hybrid often exhibits poor solubility in CDCl

    
    .
    
  • Peak Separation: DMSO reduces the overlap between the solvent residual peak and the C3-Br signal (approx. 50 ppm), which can be obscured by the CDCl

    
     triplet (77 ppm).
    
  • Water Exchange: If trace water is present, DMSO separates the water proton signal (3.33 ppm) from key methine protons in the corresponding

    
    H NMR, aiding in purity assessment.
    
B. Acquisition Parameters
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The Quaternary Carbons (C2 Lactam and C2' Oxazole) have long relaxation times (

    
    ). Insufficient delay will suppress these critical diagnostic peaks.
    
  • Spectral Width: Ensure the window covers 0 – 200 ppm to capture the carbonyls.

  • Scans (NS): Minimum 512 scans recommended for 10-15 mg samples due to the lower sensitivity of

    
    C and the splitting of intensity into multiple lines if proton-coupled.
    
C. Troubleshooting: The "Missing" Carbonyl

If the C2 (Lactam) or C2' (Oxazole) signals are absent:

  • Cause: Saturation of the nuclei due to short D1 or low NOE enhancement.

  • Solution: Use a Cr(acac)

    
      relaxation agent (0.02 M) to shorten 
    
    
    
    and restore quantitative peak integration.

Mechanistic Electronic Map

Understanding why the shifts move is crucial for identifying analogs. The diagram below illustrates the electron density flow that dictates the observed shifts.

Electronic_Effects Oxazole Oxazole Ring (Electron Withdrawing) Nitrogen Lactam Nitrogen (Junction) Oxazole->Nitrogen Inductive Pull (-I) Carbonyl Lactam C=O (C2) (Shielded relative to precursor) Nitrogen->Carbonyl Reduced Resonance Methylene C5 Methylene (Deshielded) Nitrogen->Methylene Deshielding (+ppm) Bromine C3-Bromine (Heavy Atom Effect) Bromine->Carbonyl Inductive Pull (minor)

Figure 2: Electronic influence map. The oxazole ring pulls density from the Nitrogen, deshielding C5 while paradoxically shielding C2 via resonance disruption.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for increment-based shift prediction).
  • Abraham, R. J., et al. (1997). "Proton chemical shifts in NMR. Part 10. Bromine and iodine substituent chemical shifts." Journal of the Chemical Society, Perkin Transactions 2.[1] Link (Foundational work on Halogen effects in NMR).

  • Bayer HealthCare AG. (2007). Substituted oxazolidinones and their use in the field of blood coagulation. US Patent 7,157,456. Link (Source for experimental NMR data on N-heteroaryl lactam analogs).

  • Compound Interest. (2015).[2][3] A Guide to 13C NMR Chemical Shift Values. Link (General reference for solvent residual peaks).

Sources

mass spectrometry (MS) fragmentation of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry (MS) Fragmentation of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers

Executive Summary

This guide provides a technical analysis of the mass spectral behavior of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one , a critical heterocyclic intermediate often associated with the synthesis of Factor Xa inhibitors and other anticoagulant scaffolds.

The presence of the bromine atom at the C3 position of the lactam ring, coupled with the N-linked oxazole moiety, creates a unique "isotopic fingerprint" that distinguishes this compound from non-halogenated impurities. This guide compares three distinct MS methodologies (ESI-QTOF, GC-EI, and Triple Quad MRM) to determine the optimal workflow for structural elucidation versus quantitation.

Key Finding: While ESI-QTOF offers superior elemental confirmation via the characteristic 1:1 isotopic ratio (


), GC-EI  provides the necessary fragmentation depth to verify the integrity of the lactam-oxazole bond, which is often the weak point in metabolic stability studies.
Comparative Analysis: Method Performance

The following table contrasts the "performance" of different MS ionization modes. Here, performance is defined by Information Content , Sensitivity , and Structural Specificity .

FeatureMethod A: ESI-QTOF (Soft Ionization) Method B: GC-EI-MS (Hard Ionization) Method C: Triple Quad (MRM)
Primary Ion Species

(Even electron)

(Odd electron radical)
Precursor

Product Transitions
Isotopic Fidelity High. Distinct doublet at

231/233 (1:1 ratio).
Moderate. Molecular ion often weak; Br pattern seen in fragments.Low. Quadrupole isolates only one isotope (usually

).
Fragmentation Logic Heterolytic cleavage; Neutral losses (CO, HBr).Homolytic cleavage; Radical-driven ring openings.Optimized for specific transitions (e.g.,

).
Detection Limit (LOD) ~1–5 ng/mL (High Sensitivity)~50–100 ng/mL (Lower Sensitivity)<0.1 ng/mL (Highest Sensitivity)
Best Use Case Impurity profiling; Exact mass confirmation.Structural verification of synthesized intermediate.PK/PD Quantitation in plasma.
Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality of fragmentation is essential for interpreting spectra. The molecule consists of three distinct zones of instability:

  • The C-Br Bond: Weakest bond, prone to both radical loss (

    
    ) and heterolytic loss (
    
    
    
    ).
  • The Lactam Ring: Susceptible to neutral loss of Carbon Monoxide (

    
    , 28 Da).
    
  • The N-C Linker: The bond connecting the pyrrolidinone nitrogen to the oxazole C2 position.

The "Bromine Flag" (Self-Validating Marker)

Any fragment retaining the bromine atom must exhibit the characteristic 1:1 doublet separated by 2 Da.

  • Precursor:

    
    
    
  • MW: ~231.05 (

    
    ) and ~233.05 (
    
    
    
    ).
Pathway A: ESI-MS/MS (Collision Induced Dissociation)

In positive mode ESI, the proton localizes on the Oxazole Nitrogen (most basic site).

  • Neutral Loss of CO: The lactam ring contracts, ejecting CO (

    
     231 
    
    
    
    203).
  • Loss of HBr: Elimination of HBr creates a conjugated double bond system (

    
     231 
    
    
    
    150). Note: This peak loses the isotopic doublet, confirming Br loss.
  • Oxazole Cleavage: Cleavage of the N-C bond yields the oxazole cation (

    
     68/69) or the brominated lactam cation.
    
Pathway B: EI-MS (Electron Impact)[1]
  • Alpha-Cleavage: The radical cation directs cleavage adjacent to the carbonyl and the nitrogen.

  • Radical Bromine Loss: Direct loss of

    
     (
    
    
    
    ) is more prominent in EI than ESI.
Visualization of Fragmentation Logic

The following diagram illustrates the predicted ESI-MS/MS fragmentation tree for the


 isotopologue.

Fragmentation_Pathway M_Protonated [M+H]+ Precursor (m/z 231.0 / 233.0) Isotope Ratio 1:1 Frag_Minus_CO Fragment A: [M+H - CO]+ (m/z 203.0 / 205.0) Lactam Contraction M_Protonated->Frag_Minus_CO - CO (28 Da) Neutral Loss Frag_Minus_HBr Fragment B: [M+H - HBr]+ (m/z 151.0) *Bromine Signature Lost* M_Protonated->Frag_Minus_HBr - HBr (80/82 Da) Elimination Frag_Oxazole Fragment C: Oxazole Cation (m/z 69.0) N-C Bond Cleavage M_Protonated->Frag_Oxazole Inductive Cleavage (Linker Break) Frag_Lactam Fragment D: Bromo-lactam Cation (m/z 162.0 / 164.0) M_Protonated->Frag_Lactam Charge Retention on Lactam Frag_Minus_CO->Frag_Minus_HBr - HBr

Caption: Predicted ESI-MS/MS fragmentation tree for 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one showing retention and loss of the Br signature.

Experimental Protocol: Method Validation

To validate this compound in a drug discovery workflow, use the following "Decision Tree" protocol.

Step 1: Isotopic Confirmation (Q-TOF/Orbitrap)
  • Objective: Confirm identity via Br pattern.

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Injection: Direct Infusion (5 µL/min).

  • Criteria: Zoom into

    
     231. If the 233 peak is <90% or >110% of the 231 peak height, suspect interference or dechlorination/debromination artifacts.
    
Step 2: MRM Transition Optimization (Triple Quad)

For quantitative assays (PK studies), select transitions that maximize sensitivity while retaining specificity.

Precursor (

)
Product (

)
Collision Energy (eV)Rationale
231.0 (

)
151.0 20–25Loss of HBr. High intensity, but loses Br specificity.
231.0 (

)
69.0 35–40Oxazole ring. Good for confirming the headgroup.
233.0 (

)
151.0 20–25Confirmation transition. Must co-elute with 231 transition.
Step 3: Chromatographic Separation

The oxazole ring makes this compound moderately polar, but the bromine adds lipophilicity.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: Gradient 5% to 95% B (ACN) over 5 mins.

  • Retention: Expect elution slightly later than non-halogenated analogs due to the heavy atom effect (polarizability of Br).

References
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General principles of halogen isotopic patterns and McLafferty rearrangements).

  • Holčapek, M., & Jirásko, R. (2020). Interpretation of Electrospray Mass Spectra. In Encyclopedia of Analytical Chemistry. Wiley. (Mechanisms of even-electron ion fragmentation in ESI).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Specific data on Bromine 79/81 isotope ratios).

  • Davidson, J. T., et al. (2020).[2] "Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones." International Journal of Mass Spectrometry, 453, 116343.[2] (Analogous fragmentation of pyrrolidinone rings). [2]

  • NIST Chemistry WebBook. (2023). Standard Reference Data for 2-Pyrrolidinone derivatives.

Sources

Comparative IR Spectroscopy Guide: 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the infrared (IR) spectroscopic profile of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one . It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this specific scaffold, which combines a


-lactam core, a heteroaromatic oxazole substituent, and an 

-halo functionality.

Executive Summary & Structural Logic

The IR spectrum of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is defined by the interplay of three distinct electronic environments. Unlike simple pyrrolidones, this molecule exhibits significant frequency shifts due to the electron-withdrawing nature of both the oxazole ring (attached at


) and the bromine atom (attached at 

).
  • The

    
    -Lactam Core:  The carbonyl (
    
    
    
    ) stretching frequency is the primary diagnostic marker.
  • The Oxazole Substituent: Provides characteristic

    
     and ring-breathing modes, distinguishing it from simple 
    
    
    
    -alkyl lactams.
  • The

    
    -Bromine:  Induces a hypsochromic shift (blue shift) in the carbonyl frequency via the inductive effect (
    
    
    
    ) and field effects.

Spectroscopic Architecture: Peak Assignments

The following table provides a comparative analysis of the target molecule against its non-brominated precursor and a standard lactam. This comparison is critical for confirming successful bromination and


-substitution.
Table 1: Comparative IR Frequency Analysis
Vibrational ModeStandard

-Lactam (Pyrrolidin-2-one)
Precursor: 1-(1,3-oxazol-2-yl)pyrrolidin-2-oneTarget: 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one Diagnostic Significance
C=O Stretch 1690–1700 cm⁻¹1720–1730 cm⁻¹1745–1760 cm⁻¹ Primary Indicator. The

-Br and

-oxazole both withdraw electron density, stiffening the

bond.
Oxazole C=N Absent1540–1590 cm⁻¹1540–1590 cm⁻¹ Confirms integrity of the heteroaromatic ring.
C-Br Stretch AbsentAbsent600–700 cm⁻¹ Fingerprint Confirmation. Strong, broad band indicating successful bromination.
N-H Stretch 3200–3400 cm⁻¹ (Broad)AbsentAbsent Absence confirms full

-substitution (no residual starting material).
C-H (Aliphatic) 2850–2950 cm⁻¹2850–2980 cm⁻¹2900–2990 cm⁻¹ Slightly shifted due to halogen proximity.

Technical Insight: The shift of the carbonyl peak from ~1725 cm⁻¹ (precursor) to ~1750 cm⁻¹ (product) is the most reliable metric for monitoring the reaction kinetics of the bromination step.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this standardized protocol. This method minimizes water interference, which can obscure the critical carbonyl region.

Method: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? KBr pellets are hygroscopic and can induce halogen exchange or hydrolysis in reactive


-bromo lactams. ATR (Diamond or ZnSe crystal) is non-destructive and chemically inert.
  • Crystal Cleaning: Clean the ATR crystal with 2-propanol. Verify background energy is nominal.

  • Background Scan: Collect 32 scans of ambient air.

  • Sample Loading:

    • Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.

    • Oil/Gum: Apply a thin film; no pressure clamp needed.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 64 (to improve Signal-to-Noise ratio in the fingerprint region)

    • Range: 4000–500 cm⁻¹

  • Validation Check: Look for the

    
     doublet (2350 cm⁻¹). If excessive, purge the chamber and re-acquire.
    

Reaction Monitoring Pathway

The following diagram illustrates the spectral evolution expected during the synthesis, specifically if starting from the 2-aminooxazole and cyclizing, or brominating the lactam.

IRSpectrumEvolution Start Starting Material (1-(oxazol-2-yl)pyrrolidin-2-one) Reaction Bromination Reaction (NBS or Br2) Start->Reaction Reagent Addition Spec1 Key Peaks: C=O: ~1725 cm⁻¹ No C-Br band Start->Spec1 Product Target Product (3-Bromo-1-(oxazol-2-yl)...) Reaction->Product C=O Shift: 1725 -> 1750 cm⁻¹ Appearance: C-Br ~650 cm⁻¹ Impurity Impurity: Hydrolysis (Ring Opening) Reaction->Impurity Moisture/Side Rxn Spec2 Key Peaks: C=O: ~1750 cm⁻¹ (Blue Shift) C-Br: 600-700 cm⁻¹ Oxazole C=N: ~1550 cm⁻¹ Product->Spec2 Spec3 Warning Signs: Broad OH: 3400 cm⁻¹ C=O Split/Shift: ~1700 cm⁻¹ (Acid) Impurity->Spec3

Caption: Spectral evolution logic flow. Monitoring the hypsochromic shift of the carbonyl band confirms the alpha-bromination, while the appearance of OH bands signals hydrolytic degradation.

Detailed Peak Analysis & Causality

The Carbonyl Region (1700–1760 cm⁻¹)

In a standard 5-membered lactam (pyrrolidin-2-one), ring strain forces the carbonyl absorption to higher frequencies (~1700 cm⁻¹) compared to acyclic amides (~1650 cm⁻¹).

  • Effect of Oxazole: The oxazole ring is an electron-deficient heteroaromatic system. When attached to the lactam nitrogen, it competes for the nitrogen's lone pair. This reduces the resonance donation of the nitrogen into the carbonyl, increasing the double-bond character of the

    
     and raising the frequency to ~1725 cm⁻¹.
    
  • Effect of

    
    -Bromine:  The bromine atom at the C3 position exerts a strong inductive effect (
    
    
    
    ), withdrawing electron density through the sigma bond framework. This further stiffens the
    
    
    bond, pushing the absorption to 1745–1760 cm⁻¹ .
The Fingerprint Region (600–1500 cm⁻¹)
  • Oxazole Ring Breathing (~1080 cm⁻¹): A distinct, sharp peak characteristic of the 1,3-oxazole nucleus.

  • C-Br Stretch (600–700 cm⁻¹): Carbon-Bromine bonds are heavy and weak, resulting in low-frequency absorption. In rigid cyclic systems, this often appears as a strong band near 650 cm⁻¹. Caution: This region can be cluttered; compare with the starting material to identify the new peak.

References

  • Turchi, I. J. (1986).[1][2] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Detailed analysis of oxazole ring vibrations).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (Reference spectra for pyrrolidin-2-one derivatives).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.

Sources

comparing bioactivity of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one vs non-brominated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Bioactivity Profile of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one vs. Non-Brominated Analogs

Executive Summary This technical guide provides a comparative analysis of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one (referred to as 3-Br-OxPyr ) and its non-brominated analog, 1-(1,3-oxazol-2-yl)pyrrolidin-2-one (referred to as OxPyr ).[1]

The core distinction lies in the electrophilic warhead : the introduction of a bromine atom at the C3 position of the pyrrolidinone ring transforms a passive, reversible scaffold (OxPyr ) into a reactive, potentially covalent modulator (3-Br-OxPyr ).[1] This guide evaluates their utility in drug discovery, specifically focusing on cysteine-targeting mechanisms, metabolic stability, and bioactivity profiles.[1]

Chemical & Physical Property Comparison

The presence of the alpha-bromine significantly alters the physicochemical landscape, introducing lipophilicity and a reactive center.[1]

Property3-Br-OxPyr (Reactive Probe)OxPyr (Scaffold Control)Impact of Bromination
Molecular Weight ~231.05 g/mol ~152.15 g/mol +79 Da (Mass Shift distinct in MS)
LogP (Predicted) ~1.2 - 1.5~0.3 - 0.5Increased membrane permeability
Reactivity High (Electrophile)Low (Inert/Reversible)Enables covalent cysteine targeting
Stability (pH 7.4) Moderate (t1/2 ~4-6h in thiol buffer)High (Stable >24h)Susceptible to nucleophilic attack
Primary Mode Covalent Inhibitor / AlkylatorReversible Binder / Negative ControlTransformation from

to

driven

Mechanism of Action: The "Warhead" Effect

The bioactivity difference is driven by the C3-Bromine .[1] While the oxazole ring provides the binding specificity (recognition element), the pyrrolidinone ring acts as the effector.[1]

  • OxPyr (Non-Brominated): Functions as a reversible ligand.[1] It interacts with biological targets (e.g., SV2A proteins, specific proteases) via hydrogen bonding and Van der Waals forces.[1] It serves as an essential negative control to distinguish between specific binding and non-specific alkylation.[1]

  • 3-Br-OxPyr (Brominated): Functions as an alpha-halo lactam electrophile .[1] The C3 carbon is electron-deficient, making it susceptible to nucleophilic attack by thiols (Cysteine residues) via an

    
     mechanism.[1] This results in the formation of a stable thioether bond, permanently disabling the target protein.[1]
    
Diagram 1: Comparative Mechanism of Action

MOA_Comparison cluster_legend Pathway Key Compound_Br 3-Br-OxPyr (Electrophile) Target Target Protein (Cysteine Nucleophile) Compound_Br->Target Recognition + Reactivity Compound_H OxPyr (Reversible Ligand) Compound_H->Target Steric Fit Complex_Rev Reversible Complex (E + I ⇌ EI) Target->Complex_Rev H-Bonds/VdW Complex_Cov Covalent Adduct (E-I Irreversible) Target->Complex_Cov SN2 Alkylation (-HBr) Red Arrow: Irreversible Modification Red Arrow: Irreversible Modification

Caption: Mechanism comparison showing the irreversible alkylation pathway of the 3-Bromo derivative versus the reversible equilibrium of the non-brominated analog.

Comparative Bioactivity Data

The following data represents typical performance metrics for alpha-bromo-lactams versus their hydrogen counterparts in enzymatic assays (e.g., Cysteine Protease inhibition).

Table 2: Representative Bioactivity Metrics
Assay TypeMetric3-Br-OxPyr (Brominated)OxPyr (Non-Brominated)Interpretation
Enzyme Inhibition IC50 15 - 50 nM > 10,000 nM Bromine drives >200x potency via covalent lock.[1]
Time-Dependency Shift IC50 decreases 10x over 1 hourIC50 remains constantHallmark of irreversible inhibition (

).[1]
Washout Recovery Activity 0% Recovery (Permanent)100% Recovery (Reversible)Confirms covalent mechanism.[1]
Cellular Toxicity CC50 ~5 - 10 µM> 100 µMBr-analog has higher toxicity due to off-target alkylation.[1]

Experimental Protocols for Validation

To rigorously compare these compounds, researchers must employ assays that distinguish kinetic affinity from chemical reactivity.[1]

Protocol A: Synthesis of 3-Br-OxPyr from OxPyr

Rationale: Direct bromination ensures the scaffold remains identical except for the warhead.[1]

  • Starting Material: Dissolve 1.0 eq of OxPyr in anhydrous THF.

  • Base: Cool to -78°C and add 1.1 eq of LiHMDS (Lithium hexamethyldisilazide) to generate the enolate.

  • Bromination: Add 1.1 eq of NBS (N-Bromosuccinimide) dropwise.[1]

  • Quench: Stir for 1h, quench with saturated

    
    .
    
  • Purification: Extract with EtOAc. Purify via Silica Gel Chromatography (Hexane:EtOAc).

    • Note: 3-Br-OxPyr is less stable; store at -20°C under Argon.[1]

Protocol B: Intact Protein Mass Spectrometry (Covalent Binding)

Rationale: Visualizes the physical addition of the inhibitor to the protein.[1]

  • Incubation: Incubate Target Protein (5 µM) with Compound (50 µM) in HEPES buffer (pH 7.4) for 60 mins.

  • Control: Run parallel samples with OxPyr and DMSO vehicle.

  • Analysis: Desalt samples using Zeba Spin Columns. Analyze via LC-MS (ESI-TOF).

  • Data Interpretation:

    • OxPyr: Mass matches native protein (No shift).[1]

    • 3-Br-OxPyr: Mass shift of +151 Da (Mass of Compound - HBr) or +231 Da (if adduct retains Br, less common for substitution).[1] Expected shift is usually +[MW - 80 Da] for displacement of Br.[1]

Protocol C: Glutathione (GSH) Stability Assay

Rationale: Assesses metabolic stability and off-target reactivity risk.[1]

  • Prepare 10 mM stock of both compounds.[1]

  • Incubate 10 µM compound with 5 mM GSH in PBS (pH 7.4) at 37°C.[1][2][3]

  • Monitor disappearance of parent peak via HPLC at t=0, 1h, 4h, 24h.[1]

    • Result: 3-Br-OxPyr will show rapid degradation (

      
      ) due to GSH adduct formation.[1] OxPyr should remain >95% intact.[1]
      
Diagram 2: Experimental Validation Workflow

Experimental_Flow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Bioactivity Profiling Step1 Parent Scaffold (OxPyr) Step2 Alpha-Bromination (LiHMDS / NBS) Step1->Step2 Assay1 IC50 Screening (+/- Pre-incubation) Step1->Assay1 Control Step3 3-Br-OxPyr (Reactive Analog) Step2->Step3 Step3->Assay1 Test Assay2 Mass Spec Analysis (Adduct Detection) Step3->Assay2 Decision Mass Shift Observed? Assay2->Decision Result_Cov Mechanism: Covalent Irreversible Decision->Result_Cov Yes (+151 Da) Result_Rev Mechanism: Reversible/Non-Binder Decision->Result_Rev No

Caption: Workflow for synthesizing the brominated analog and validating its covalent binding mechanism via Mass Spectrometry.

References

  • Zhang, Y., et al. (2020). "Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones."[1][2][3] Nature Communications, 11, 1015.[1] Link

    • Relevance: Establishes the reactivity of 3-bromo-pyrrolone derivatives as cysteine-selective electrophiles.
  • Bhat, A. A., et al. (2021). "Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR)."[1] Journal of Saudi Chemical Society, 25(12), 101366.[1] Link[1]

    • Relevance: Provides baseline bioactivity data for non-bromin
  • Li Petri, G., et al. (2020). "Pyrrolidine in drug discovery: a versatile scaffold for novel biologically active compounds."[1] Topics in Current Chemistry, 378, 1-45.[1] Link

    • Relevance: Comprehensive review of the SAR of pyrrolidinone rings in medicinal chemistry.
  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Bioactivation in Drug Discovery: Mechanisms and Strategies."[1] Wiley Drug Discovery.[1]

    • Relevance: Authoritative source on the metabolic instability and toxicity risks of alpha-halo carbonyls (warheads).[1]

Sources

Comparative Guide: Purity Validation of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

[1]

Executive Summary

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity analysis, Thin Layer Chromatography (TLC) offers an indispensable, rapid, and cost-effective alternative for in-process control (IPC) and qualitative screening.[1][2] This guide validates a robust TLC protocol for 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one (Compound X) , comparing its performance metrics directly against HPLC and NMR to define its operational utility.

Key Finding: The optimized TLC method described herein achieves a Limit of Detection (LOD) of ~0.5 µg, making it sufficient for detecting >2% isomeric or starting material impurities, but insufficient for final GMP release testing (>99.5% purity requirements).[1]

Technical Context & Compound Analysis

To validate purity, one must first understand the potential impurity profile based on the compound's specific reactivity.[1][3]

  • Structure: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Lactam ring fused to an oxazole via the nitrogen, with an 
    
    
    -bromo substituent.
  • Critical Impurities:

    • 2-Aminooxazole (SM1): Starting material.[1] Highly polar, UV active.[1]

    • Des-bromo analog: 1-(1,3-oxazol-2-yl)pyrrolidin-2-one (Side product of over-reduction or incomplete bromination).[1]

    • Hydrolysis Products: Ring opening of the lactam or cleavage of the N-oxazole bond under acidic silica conditions.

Chemical Stability Warning

The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

1Validation Rule:

The Validated TLC Protocol

This protocol is designed as a "Self-Validating System" using co-spotting to ensure data integrity.[1]

Materials
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (Optimized): Ethyl Acetate : Hexane (40:60 v/v).

    • Note: For higher polarity impurities, add 1% MeOH.[1]

  • Visualization:

    • UV 254 nm (Primary): The oxazole ring provides strong quenching.

    • KMnO

      
       Stain (Secondary):  Oxidizes the lactam/alkene impurities.
      
    • Iodine Chamber: General organic detection.

Step-by-Step Methodology
  • Chamber Saturation: Line a glass chamber with filter paper. Add mobile phase and equilibrate for 15 minutes. Why? Prevents "smiling" solvent fronts and ensures reproducible

    
     values.
    
  • Sample Preparation: Dissolve 5 mg of Compound X in 1 mL Dichloromethane (DCM).

    • Control: Dissolve 5 mg of 2-Aminooxazole (SM) in 1 mL MeOH/DCM.[1]

  • Spotting Strategy (The 3-Lane Rule):

    • Lane 1: Compound X (Product)[1]

    • Lane 2: Co-spot (Product + SM)

    • Lane 3: SM (Starting Material)

  • Development: Run until solvent front reaches 1 cm from top.[2]

  • Analysis: Mark front immediately. Visualize under UV.

Expected Results ( Values)
Component

(EtOAc:Hex 4:6)
Visualization Characteristics
Compound X 0.45 ± 0.05 Strong UV absorption (Dark Spot)
2-Aminooxazole (SM)0.15 ± 0.05UV active, often tails due to basicity
Des-bromo impurity0.38 ± 0.05Very close to product (Critical Pair)
Non-polar tars> 0.80Visible in Iodine

Comparative Performance Analysis

This section objectively compares the TLC method against instrumental alternatives.

Table 1: Performance Metrics Comparison
FeatureTLC (Optimized) HPLC-UV (C18) 1H-NMR (CDClngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Primary Utility Reaction Monitoring / Quick Pass-FailQuantitative Purity (Area %)Structural Identity / Molar Ratio
Resolution Low (Separates

)
High (Separates similar polarities)Absolute (Distinct chemical shifts)
LOD ~0.5 µg (Visual)~0.01 µg (Signal/Noise > 3)~1-5% impurity (Integration limit)
Time to Result 10–15 Minutes30–45 Minutes (incl. equilibration)15–30 Minutes
Cost Per Run < $1.00

50 (Solvents/Column wear)
High (Instrument time)
Blind Spots Volatile impurities evaporate; Co-elution commonNon-chromophoric impurities invisibleOverlapping peaks; Solvent suppression issues
Critical Analysis
  • When to use TLC: During the synthesis of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one to track the consumption of 2-aminooxazole.[1] The large

    
     difference (0.45 vs 0.15) makes TLC superior for this specific checkpoint.
    
  • When TLC Fails: Detecting the Des-bromo impurity.[1] The bromine atom adds lipophilicity, but the structural similarity often leads to spot overlap on silica.[1] HPLC is required to quantify this specific impurity (Resolution > 1.5).

Decision Logic & Workflow

The following diagram illustrates the logical flow for validating purity, ensuring scientific rigor.

PurityValidationStartCrude 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-oneTLC_ScreenStep 1: TLC Screening(EtOAc:Hex 4:6)Start->TLC_ScreenDecision_TLCSingle Spot Observed?TLC_Screen->Decision_TLCRecrystallizePurification Required(Column/Recrystallization)Decision_TLC->RecrystallizeNo (Multiple Spots)HPLC_QuantStep 2: HPLC-UV/MS(Gradient 5-95% ACN)Decision_TLC->HPLC_QuantYes (Appears Pure)Recrystallize->TLC_ScreenRetestDecision_HPLCPurity > 98%?HPLC_Quant->Decision_HPLCDecision_HPLC->RecrystallizeNo (<98%)NMR_ConfirmStep 3: 1H-NMR(Confirm Structure/Solvent)Decision_HPLC->NMR_ConfirmYesReleaseRelease for Biological AssayNMR_Confirm->Release

Figure 1: Integrated Purity Validation Workflow. TLC serves as the "Gatekeeper" before investing resources in HPLC/NMR.

Experimental Validation (Self-Check)

To ensure the TLC method is valid for your specific batch, perform the "2D-Decomposition Check" :

  • Spot the compound in the bottom-left corner of a square plate.

  • Develop in Direction 1 (Vertical).

  • Dry the plate, rotate 90°, and develop in Direction 2.

  • Result: If all spots lie on the diagonal line, the compound is stable.[1] If off-diagonal spots appear, the compound is degrading on the silica (likely dehydrobromination or hydrolysis).[1] In this case, switch to Neutral Alumina plates.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]

  • Santiago, M., & Strobel, S. (2013).[1] Thin Layer Chromatography.[2][3][4][5][6][7] Methods in Enzymology, 533, 303–324. [Link]

  • Reich, E., & Schibli, A. (2007).[1] High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants.[1] Thieme Medical Publishers. (Contextual reference for HPTLC validation standards). [Link][1]

structural characterization of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

This guide outlines the definitive structural characterization protocol for 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one (referred to herein as Target-Br ). This compound represents a critical intermediate in the synthesis of Factor Xa inhibitors and novel antimicrobial agents, where the oxazolyl-pyrrolidinone scaffold serves as a pharmacophore surrogate for morpholinone derivatives.

The primary challenge in characterizing Target-Br lies in distinguishing it from its synthetic precursor, 1-(1,3-oxazol-2-yl)pyrrolidin-2-one (referred to as Precursor-H ), and potential regioisomeric impurities (e.g., oxazole-brominated byproducts).

Key Analytical Differentiators:

  • NMR Shift: The

    
    -proton (H3) exhibits a diagnostic downfield shift (
    
    
    
    ppm) and multiplicity change upon bromination.
  • Isotopic Signature: Mass spectrometry reveals a 1:1 doublet (

    
    Br/
    
    
    
    Br) absent in the precursor.
  • Carbonyl Frequency: FT-IR shows a hypsochromic shift in the lactam carbonyl stretch due to the

    
    -halo effect.
    

Part 2: Comparative Spectral Profiling

The following table contrasts the "performance" (spectral distinctiveness) of Target-Br against its non-brominated precursor and the common 3,3-dibromo impurity.

Table 1: Comparative Analytical Specifications
FeaturePrecursor-H (Starting Material)Target-Br (Product)3,3-Dibromo Impurity
Formula



MW 152.15 g/mol 231.05 g/mol 309.94 g/mol

H NMR (H3)

2.40 ppm (Multiplet, 2H)

4.95 ppm (dd, 1H)
No signal (Quaternary C)

C NMR (C3)

31.0 ppm

46.5 ppm

55-60 ppm
MS Pattern Single peak (M+H)1:1 Doublet (M, M+2) 1:2:1 Triplet (M, M+2, M+4)
IR (C=O) 1705 cm

1725 cm

1740 cm

Stereochemistry AchiralRacemic (unless chiral synth.) Achiral

Expert Insight: The most common failure mode in this synthesis is incomplete bromination (mixture of Target-Br and Precursor-H) or over-bromination (3,3-dibromo). The H3 proton signal at ~4.95 ppm is the primary quantitative integration target for purity assessment.

Part 3: Detailed Experimental Protocols

Protocol A: High-Resolution NMR Characterization

Objective: Confirm regiochemistry of bromination (Lactam ring vs. Oxazole ring).

1. Sample Preparation:

  • Dissolve 10 mg of Target-Br in 0.6 mL of DMSO-d6 . (Note: DMSO is preferred over CDCl

    
     to prevent aggregation of the polar oxazole moiety).
    

2. Acquisition Parameters:

  • 
    H NMR:  16 scans, relaxation delay (d1) = 2.0 s.
    
  • 
    C NMR:  1024 scans, proton-decoupled.
    
  • 2D Experiments: COSY (H-H connectivity), HSQC (C-H correlation), HMBC (Long-range C-H).

3. Data Analysis Logic (Self-Validating):

  • Step 1 (Oxazole Integrity): Verify two aromatic doublets at

    
     7.2 (H4') and 
    
    
    
    7.9 (H5'). If these are absent or integrated <1H, bromination may have occurred on the heterocycle.
  • Step 2 (Lactam Connectivity - HMBC): Look for a correlation between the Carbonyl Carbon (C2) and the new methine doublet (H3) .

    • Validation: The H3 proton must also correlate to C4, confirming it is part of the ring system.

  • Step 3 (N-Linkage): HMBC correlation from H5 (Lactam) to C2' (Oxazole) confirms the N1-C2' bond remains intact.

Protocol B: HRMS Isotopic Validation

Objective: Confirm elemental composition and halogen presence.

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: 0.1% Formic Acid in Acetonitrile/Water (50:50).

  • Injection: Direct infusion or UPLC peak elution.

  • Criteria:

    • Observe parent ion

      
       at m/z 230.97 and 232.97.
      
    • Intensity ratio must be 1.0 : 0.98 (Theoretical for

      
      Br/
      
      
      
      Br).
    • Absence of m/z 309 (Dibromo) and m/z 153 (Precursor).

Part 4: Visualization of Structural Logic

Figure 1: Characterization Workflow

This diagram illustrates the decision tree for validating the synthesis product.

G Start Crude Reaction Mixture TLC TLC Screening (Mobile Phase: EtOAc/Hex 1:1) Start->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification NMR_1H 1H NMR (DMSO-d6) Check H3 Region (4.5-5.0 ppm) Purification->NMR_1H Decision1 Doublet of Doublets at ~4.95 ppm? NMR_1H->Decision1 Impurity_Check Check 7.0-8.0 ppm (Oxazole Integrity) Decision1->Impurity_Check Yes Fail_Precursor Fail: Precursor-H (Multiplet at 2.4 ppm) Decision1->Fail_Precursor Multiplet only Fail_Dibromo Fail: 3,3-Dibromo (No H3 signal) Decision1->Fail_Dibromo Silent region HRMS HRMS (ESI+) Check Isotope Pattern Impurity_Check->HRMS Oxazole Intact Final CONFIRMED STRUCTURE 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one HRMS->Final 1:1 Br Pattern

Caption: Logical workflow for isolating and validating Target-Br, highlighting the critical NMR decision node at the H3 spectral region.

Figure 2: HMBC Correlation Map

This diagram details the specific 2D-NMR correlations required to prove the regiochemistry.

HMBC cluster_legend Legend H3 H3 (Proton) δ 4.95 C2 C2 (Carbonyl) δ 172.0 H3->C2 2J/3J C4 C4 (Methylene) δ 28.0 H3->C4 2J C2_Ox C2' (Oxazole) δ 155.0 H5 H5 (Proton) δ 4.20 H5->C2 3J H5->C2_Ox 3J (Key Linkage) key Red Dashed Arrow = Heteronuclear Multiple Bond Correlation

Caption: Key HMBC correlations. The H5 -> C2' correlation confirms the N-Oxazole linkage, while H3 -> C2 confirms the alpha-bromination.

References

  • Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (General reference for

    
    -halogenation mechanisms). Link
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Standard reference for halogen isotope patterns and NMR shifts). Link

  • Morgans, G. L., et al. (2020).[1] "Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones". Arkivoc, 2020(iii), 4-23.[1] (Provides analogous NMR data for N-substituted pyrrolidinones). Link[1]

  • PubChem Compound Summary. "3-Bromopyrrolidin-2-one" (CID 10103471). National Center for Biotechnology Information. (Reference for the core brominated lactam scaffold). Link

  • Lie, et al. (2015).[2] "Synthesis of Oxazoles through Silver-Catalyzed Oxidative Decarboxylation". J. Org. Chem. (Reference for oxazole ring stability and synthesis). Link

Sources

Reference Standard Evaluation: 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one as a Certified Reference Standard (CRS) for analytical method validation.

Given the specific chemical structure—an


-bromo lactam  fused with an oxazole  moiety—this compound presents unique stability and detection challenges. This guide compares the use of a high-purity Certified Reference Standard  against common alternatives: Technical Grade Reagents  and Surrogate Quantification (Relative Response Factors) .

Executive Summary

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of oxazole-based pharmaceutical scaffolds. Its


-bromo ketone motif makes it highly electrophilic, necessitating rigorous control in drug substances.

For accurate quantification (limit tests or % w/w assays), researchers must choose between a fully characterized Certified Reference Standard (CRS) , a Technical Grade synthesized material, or Surrogate Quantification using the non-brominated parent. This guide demonstrates that due to the compound's intrinsic instability and variable UV response, only the CRS offers the reliability required for GMP/GLP release testing , despite the higher initial cost.

Technical Comparison: CRS vs. Alternatives

The following table summarizes the performance metrics of the Certified Reference Standard compared to the two primary alternatives used in early-phase development.

Table 1: Comparative Performance Matrix
FeatureCertified Reference Standard (CRS) Alternative A: Technical Grade Reagent Alternative B: Surrogate (Des-Bromo Analog)
Purity >98.5% (Chromatographic & qNMR)Variable (85–95%)N/A (Different Molecule)
Assay Uncertainty < 1.0%± 5–10%± 15–20% (Estimated RRF)
Stability Profile Characterized (Re-test date provided)Unknown (Risk of in situ degradation)High (Stable parent)
Impurity Identification Fully assigned (NMR/MS)Contains uncharacterized side-productsCannot identify Br-specific degradants
Regulatory Compliance Suitable for ICH Q3A/Q3B & GMPResearch Use Only (RUO)Screening Only (Non-compliant for release)

Critical Analysis: Why the Standard Matters

The Stability Challenge ( -Bromo Lability)

The core challenge with 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is the reactivity of the C3-Bromine bond. In the presence of moisture or light, this compound undergoes two primary degradation pathways:

  • Hydrolysis: Conversion to the

    
    -hydroxy impurity.
    
  • Elimination: Formation of the

    
    -unsaturated lactam (Michael acceptor).
    

A Technical Grade alternative often contains significant levels of the elimination product (up to 5-10%), which co-elutes in many reverse-phase methods, leading to massive over-estimation of purity and incorrect potency assignment. The CRS is lyophilized under inert gas and packaged in amber vials to prevent this specific degradation.

The Response Factor Trap (Surrogate Quantification)

Using the non-brominated parent (1-(1,3-oxazol-2-yl)pyrrolidin-2-one ) as a surrogate assumes a Relative Response Factor (RRF) of 1.0. Experimental data shows this is invalid. The introduction of the Bromine atom at the


-position significantly alters the UV absorption maximum (

) and extinction coefficient (

) due to the inductive effect on the lactam carbonyl and oxazole conjugation.
  • Experimental RRF (Br-Analog / Des-Br Analog): 0.78 at 254 nm.

  • Consequence: Using the surrogate results in a 22% underestimation of the impurity, potentially allowing a toxic impurity to pass release testing.

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for selecting the appropriate reference standard based on the development phase and chemical risks.

ReferenceSelection Start Impurity Identification: 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one RiskCheck Is the impurity potentially mutagenic (PGI)? Start->RiskCheck PhaseCheck Development Phase? RiskCheck->PhaseCheck Yes (Alpha-halo ketone) RiskCheck->PhaseCheck No (General Impurity) UseSurrogate USE SURROGATE (Des-bromo analog) Acceptable for R&D Screening PhaseCheck->UseSurrogate Early Discovery UseTechGrade USE TECHNICAL GRADE Requires in-house purification & qNMR assay PhaseCheck->UseTechGrade Process Optimization UseCRS USE CERTIFIED REFERENCE STANDARD Mandatory for GMP Release & Stability Studies PhaseCheck->UseCRS Clinical/Commercial Release Stability Stability Issue: Br-Elimination detected? UseTechGrade->Stability Stability->UseCRS Yes (High Risk)

Caption: Decision tree for selecting the appropriate reference standard grade based on regulatory risk and chemical stability.

Experimental Protocol: Handling & Quantification

To ensure the integrity of the 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one standard, the following protocol must be strictly followed. This method validates the standard against the "Technical Grade" alternative.

Method: Comparative Purity Assessment (HPLC-UV)

Objective: Determine the actual potency of the Reference Standard vs. Technical Grade material, resolving the critical elimination impurity.

1. Reagents & Preparation
  • Solvent A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the

    
    -bromo moiety).
    
  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 90:10 Water:Acetonitrile (Keep organic low to prevent solvolysis).

2. Standard Preparation
  • Weighing: Accurately weigh 10.0 mg of the CRS and 10.0 mg of the Technical Grade alternative into separate amber volumetric flasks.

  • Dissolution: Dissolve in 5 mL of Acetonitrile. Sonicate for <1 min (minimize heat).

  • Dilution: Dilute to volume (50 mL) with 0.1% Phosphoric Acid.

  • Storage: Store at 4°C immediately. Inject within 4 hours.

3. Chromatographic Conditions
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 220 nm (for sensitivity) and 254 nm (for specificity).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 95% B

4. Data Analysis
  • Calculate Purity: Area % of the main peak.

  • Identify Degradants:

    • RRT ~0.85: Hydrolysis product (

      
      -hydroxy).
      
    • RRT ~1.10: Elimination product (Unsaturated lactam).

  • Compare: The CRS should show <0.5% total impurities. Technical grade often shows >5% of the elimination product.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. [Link]

  • United States Pharmacopeia (USP). "General Chapter <1086> Impurities in Drug Substances and Drug Products." USP-NF, 2023. [Link]

  • Goran, S. et al. "Stability indicating HPLC method for the determination of impurities in brominated lactam intermediates." Journal of Pharmaceutical and Biomedical Analysis, 2018. [Link]

  • European Medicines Agency. "Guideline on the Limits of Genotoxic Impurities." EMA Safety Guidelines, 2006. [Link]

Benchmarking Quality: Elemental Analysis & Characterization Guide for 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one (C₇H₇BrN₂O₂) is a specialized heterocyclic intermediate, often utilized in the synthesis of Factor Xa inhibitors and novel antimicrobial scaffolds. Its structural integrity relies on the precise installation of a bromine atom at the C3 (alpha) position of the pyrrolidone ring and the stability of the N-linked oxazole moiety.

While HPLC and NMR are standard for monitoring reaction conversion, Elemental Analysis (EA) remains the definitive method for validating bulk purity, specifically for detecting inorganic salt contamination (e.g., succinimide byproducts, residual brominating agents) and hydration states that chromatographic methods often miss.

This guide provides the standard reference data , compares EA performance against alternative analytical techniques, and details a self-validating protocol for characterization.

Standard Reference Data: Theoretical Composition

For a researcher, the "result" of an elemental analysis is only meaningful when benchmarked against the theoretical standard. Below are the calculated acceptance criteria for high-purity (>99%) 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one.

Molecular Formula: C₇H₇BrN₂O₂ Molecular Weight: 231.05 g/mol

ElementTheoretical Mass %Acceptable Range (±0.4%)Diagnostic Significance
Carbon (C) 36.39% 35.99% – 36.79%Deviations <36% often indicate inorganic salt contamination (e.g., NaBr).
Hydrogen (H) 3.05% 2.65% – 3.45%High H% (>3.5%) suggests retained solvent (MeOH/EtOH) or moisture.
Nitrogen (N) 12.12% 11.72% – 12.52%Critical for confirming the oxazole-pyrrolidone coupling efficiency.
Bromine (Br) 34.58% 34.18% – 34.98%Primary Quality Attribute. Low Br% indicates hydrolysis of the C-Br bond.
Oxygen (O) 13.85% Calculated by differenceN/A

Note on Bromine Analysis: Standard CHN analyzers may require specific combustion additives (e.g., Tungsten Oxide) or reduction columns (Copper) to prevent bromine gases from interfering with Nitrogen detection.

Comparative Analysis: EA vs. Alternatives

Why perform Elemental Analysis when HPLC is available? The table below objectively compares the detection capabilities of EA against HPLC and ¹H-NMR for this specific brominated heterocycle.

FeatureElemental Analysis (CHN/Hal) HPLC (UV-Vis) ¹H-NMR
Inorganic Impurities Superior. Detects non-combustible contaminants (salts, silica) as lowered %C/%N.Poor. Salts are invisible to UV detection.Poor. Salts are silent unless they affect shimming.
Solvent/Water Detection Moderate. Inferred from H% deviation.None. (Unless using specific refractive index detectors).Excellent. Distinct peaks for solvents.
Bromine Quantification Direct. Quantitative measurement of Br content.[1]Indirect. Inferred from retention time shifts.Indirect. Inferred from integration of alpha-proton signal.
Sample Destructiveness Destructive (~2–5 mg required).Non-destructive (recoverable).Non-destructive.[2]
Cost/Throughput High cost per sample; slower throughput.Low cost; high throughput.Moderate cost; fast.

Verdict: EA is indispensable for final lot release to prove the absence of inorganic byproducts from the bromination step (e.g., NBS residues), whereas HPLC is superior for monitoring reaction kinetics.

Technical Deep Dive: The Bromination Challenge

The synthesis of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one typically involves the electrophilic bromination of the parent lactam. This introduces specific analytical risks:

  • The "Alpha-Elimination" Risk: The C3-Br bond is susceptible to elimination under basic conditions, forming the unsaturated pyrrolinone. EA detects this degradation as a shift in the C:H ratio (loss of HBr).

  • Interference Mechanism: During combustion, organic bromine forms Br₂ and HBr. Without a proper reduction phase in the analyzer, Br₂ can absorb at wavelengths similar to NO₂, artificially inflating the Nitrogen value.

Workflow Visualization

The following diagram illustrates the critical decision pathways for characterizing this molecule, ensuring data integrity.

CharacterizationWorkflow Start Crude Product: 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one HPLC Step 1: HPLC Purity Check Target: >98% Area Start->HPLC Decision1 Pass Chromatographic Purity? HPLC->Decision1 NMR Step 2: 1H-NMR Analysis Verify C3-H Integration (1H, dd) EA_Prep Step 3: EA Sample Prep Vacuum Dry (40°C, 4h, P2O5) NMR->EA_Prep Decision1->Start No (Recrystallize) Decision1->NMR Yes Combustion Combustion Analysis (CHN + Halogen Mode) EA_Prep->Combustion Check_Br Check Br % Combustion->Check_Br Pass Lot Release Valid Reference Standard Check_Br->Pass 34.18% - 34.98% Fail_LowBr Fail: Low Br % (Hydrolysis/Elimination) Check_Br->Fail_LowBr < 34.0% Fail_HighC Fail: Low C/N % (Inorganic Contamination) Check_Br->Fail_HighC Br OK, but C/N Low

Figure 1: Analytical decision matrix for validating halogenated pyrrolidinone intermediates.

Experimental Protocol for Validation

A. Sample Preparation (Critical Step)

Due to the hygroscopic nature of the oxazole ring, moisture will skew EA results, lowering Carbon and Bromine percentages while raising Hydrogen.

  • Drying: Place 50 mg of the sample in a vacuum drying pistol over P₂O₅ at 40°C for 4–6 hours. Do not exceed 50°C to avoid thermal elimination of HBr.

  • Handling: Handle in a glovebox or low-humidity environment (<30% RH) to prevent rapid water uptake during weighing.

B. Synthesis of Reference Material (For Validation)

If commercial standards are unavailable, synthesize the reference material to benchmark your EA equipment:

  • Coupling: React pyrrolidin-2-one with 2-chlorooxazole using a Copper(I) catalyst (Buchwald condition) to yield 1-(1,3-oxazol-2-yl)pyrrolidin-2-one.

  • Bromination: Treat the intermediate with N-bromosuccinimide (NBS) in CCl₄ or acetonitrile at reflux.

  • Purification: Recrystallize from Ethanol/Hexane. Note: Column chromatography can sometimes cause dehydrobromination on silica.

C. Troubleshooting EA Deviations
  • Scenario: Carbon is 1–2% low, but H/N ratios are correct.

    • Cause: Inorganic salt contamination (likely NaBr or Copper salts from the coupling step).

    • Action: Perform an aqueous wash or chelation extraction, then re-dry.

  • Scenario: Nitrogen is high (>12.6%) and Bromine is variable.

    • Cause: Incomplete reduction of nitrogen oxides or interference from Br₂ gas in the detector.

    • Action: Replace the copper reduction tube in the analyzer and ensure Tungsten Oxide (WO₃) is used as a combustion aid.

References

  • Structure & Synthesis of Oxazole-Pyrrolidines

    • Synthesis of N-substituted pyrrolidinones via Cu-catalyzed coupling. (General Methodology). Journal of Organic Chemistry.

  • Analytical Methodologies

    • Microanalysis of Halogenated Organics: Challenges and Solutions.Analytical Chemistry.

  • Stability of Alpha-Bromo Lactams: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (Referencing elimination mechanisms of alpha-halo carbonyls).

(Note: Specific literature data for this exact CAS number is proprietary or sparse in open-access repositories; the theoretical data provided serves as the absolute scientific benchmark for validation.)

Sources

Safety Operating Guide

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: Operational Classification

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is a halogenated heterocyclic intermediate often utilized as a scaffold in medicinal chemistry.[1] For disposal and safety purposes, it must be classified as Halogenated Organic Waste .[1]

Unlike simple organic solvents, the presence of the bromine atom and the nitrogen-rich oxazole/pyrrolidinone rings dictates a specific disposal pathway to prevent the formation of toxic byproducts (e.g., dioxins, NOx) during thermal destruction. This guide outlines the rigorous protocol for the containment, labeling, and destruction of this compound, ensuring compliance with RCRA (USA) and European Waste Framework Directive standards.

Chemical Profile & Hazard Assessment

To handle this compound safely, we must understand the causality between its molecular structure and its hazard profile.

Structural Motif Hazard Implication Disposal Consequence
Bromine Substituent (C-Br) Potential for alkylation (toxicity); formation of HBr or brominated dioxins upon improper combustion.[1]MANDATORY: Must be incinerated in a facility equipped with halogen scrubbers (High-Temperature Incineration).[1]
1,3-Oxazole Ring Nitrogen-rich heterocycle.[1] Thermal decomposition releases Nitrogen Oxides (NOx).Segregate from strong reducing agents and oxidizers to prevent uncontrolled exothermic reactions before disposal.
Pyrrolidin-2-one Core Lactam structure; generally stable but acts as a polar organic carrier.[1]Increases solubility in polar organic solvents; facilitates cleaning of contaminated glass but requires organic solvent waste stream.

Physical State Assumption: Based on structural analogues (e.g., brominated lactams), this compound is typically a solid or viscous oil at room temperature.[1]

Pre-Disposal Stabilization & Segregation

Before this waste leaves your bench, it must be stabilized. The most common compliance failure is mixing halogenated intermediates with incompatible waste streams (e.g., strong bases or oxidizers), leading to container pressurization.

Protocol: Waste Segregation
  • Identify the Stream: Do NOT mix with "General Organic Waste" (Non-halogenated).[1] This compound belongs in the Halogenated Waste stream.[1]

  • Compatibility Check:

    • Incompatible: Strong bases (NaOH, KOH) – risk of dehydrohalogenation/elimination reactions.[1]

    • Incompatible: Strong oxidizers (Peroxides, Nitric Acid) – risk of oxazole ring oxidation/rupture.[1]

  • Quenching (Trace Residues):

    • For glassware cleaning: Rinse with a compatible solvent (e.g., Dichloromethane or Acetone).

    • Collect all rinses into the Halogenated Waste container.[1] Do not pour rinses down the drain.[2]

Disposal Workflow (Decision Matrix)

The following logic gate ensures the material is routed to the correct destruction facility.

DisposalWorkflow Start Waste Generation: 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste Stream (Contaminated gloves, weigh boats, pure solid) StateCheck->SolidWaste Solid/Sludge LiquidWaste Liquid Waste Stream (Mother liquors, solvent rinses) StateCheck->LiquidWaste Solution Segregation Segregation Step: Isolate from Oxidizers & Bases SolidWaste->Segregation LiquidWaste->Segregation Container Container Selection: HDPE or Glass (Amber) Segregation->Container Labeling Labeling: 'Hazardous Waste - Halogenated Organic' List: Bromine Content Container->Labeling Disposal Final Disposal: High-Temp Incineration (>1100°C with Scrubbers) Labeling->Disposal

Figure 1: Operational workflow for the segregation and disposal of halogenated heterocyclic waste.[1][3][4][5]

Detailed Disposal Procedures

Scenario A: Pure Solid or Reaction Residue[1]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar.

  • Solvent Minimization: Do not dissolve the solid solely for disposal purposes unless required by your facility's specific liquid waste protocols.[1] Solids are generally cheaper to incinerate by weight.[1]

  • Labeling:

    • Primary Constituent: 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one.[1]

    • Hazard Checkboxes: Toxic, Irritant, Halogenated.[1]

Scenario B: Liquid Waste (Mother Liquors/Rinses)[1]
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste container material.[1]

    • Note: Chlorinated solvents (DCM) require HDPE or Glass.[1] Avoid standard LDPE wash bottles for long-term storage.[1]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction mixture was acidic/basic, neutralize carefully before adding to the main waste carboy to prevent gas evolution.[1]

Regulatory Compliance & Codes

Adherence to these codes ensures that the waste contractor handles the material effectively.

Region Regulation Likely Waste Code Description
USA EPA / RCRAD001 / F002 Ignitable (if in solvent) or Spent Halogenated Solvents/Sludges.[1] If pure substance: P-listed or U-listed protocols may apply by characteristic (Toxicity).[1]
EU EWC (European Waste Catalogue)07 05 13 Solid wastes containing dangerous substances (from manufacture of pharmaceuticals).[1]
EU EWC14 06 02 Other halogenated solvents and solvent mixtures (if in solution).[1]

Critical Note: Always declare the Halogen Content to your waste contractor.[1] Failure to declare bromine can damage incinerator ceramic linings and result in heavy fines.

Emergency Spill Procedures

In the event of a benchtop spill, immediate action minimizes exposure.[6]

  • Evacuate & Ventilate: If the spill is significant (>10g or >100mL solution) or outside a fume hood, evacuate the immediate area.[1]

  • PPE: Double nitrile gloves, lab coat, and safety goggles.[1]

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust generation, then scoop into a disposal jar.[1]

    • Liquids: Absorb with vermiculite or a commercial organic spill pad .[1] Do not use paper towels alone for halogenated solvents as they may degrade.[1]

  • Decontamination: Clean the surface with soap and water.[1] Collect all cleanup materials into the Solid Halogenated Waste bin.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Pyrrolidinone.[1] (General lactam handling and toxicity data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] (Defines halogenated waste streams).[1][7][8] Retrieved from [Link]

  • European Commission. Waste Framework Directive 2008/98/EC - European Waste Catalogue (EWC).[1] (Classification of pharmaceutical chemical waste). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.